molecular formula C6H3ClN4O2 B6299625 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine CAS No. 2021203-20-1

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6299625
CAS No.: 2021203-20-1
M. Wt: 198.57 g/mol
InChI Key: XGQXEWQLZXWKTB-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 g/mol, this compound presents as a brown to pale yellow solid and should be stored sealed and dry at 4 to 8 °C to maintain stability . This compound belongs to the 1H-pyrazolopyridine family, a privileged scaffold in biomedical research known for its close similitude to purine bases adenine and guanine, which allows it to interact effectively with various biological targets . The structure features multiple diversity centers, making it a versatile intermediate for constructing more complex molecules. Its specific reactivity, governed by the chloro and nitro substituents on the fused pyrazolo[4,3-b]pyridine ring system, enables its use in various synthetic transformations, including nucleophilic aromatic substitutions and reduction reactions. Researchers utilize this compound primarily as a key precursor in the synthesis of kinase inhibitors . The pyrazolo[3,4-b]pyridine core is a common fragment in kinase inhibitor design, where the pyrazolo portion can act as a hydrogen bond center and the pyridine ring can engage in π-π stacking interactions with key amino acid residues, such as phenylalanine, in the hinge region of kinase domains . This makes derivatives of this compound promising candidates for the development of therapeutics targeting tropomyosin receptor kinases (TRKs) and other kinase families implicated in cancer and other diseases . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care and refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-nitro-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQXEWQLZXWKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., for CDK, GSK-3, or c-Met) and other bioactive agents. The protocol prioritizes regioselectivity and yield optimization, utilizing a robust two-stage workflow: heterocycle construction followed by electrophilic functionalization.

Executive Summary

The target molecule, 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , represents a fused bicyclic system where an electron-deficient pyridine ring is fused to an electron-rich pyrazole ring. The presence of the chlorine atom at the C5 position (pyridine ring) serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group at C3 (pyrazole ring) provides a gateway to amino-derivatives or serves as an electron-withdrawing modulator.

This guide presents a scalable, self-validating synthetic route starting from commercially available 2,6-dichloropyridine-3-carbaldehyde .

Retrosynthetic Analysis

The strategic disconnection relies on the disparate electronic properties of the two rings. The pyrazole ring is constructed first via hydrazine-mediated cyclization, followed by late-stage nitration. This order is essential because the electron-rich pyrazole C3 position is highly susceptible to electrophilic aromatic substitution (SEAr), whereas the pyridine ring remains deactivated.

Retrosynthesis Target 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (Target) Intermediate 5-Chloro-1H-pyrazolo[4,3-b]pyridine (Core Scaffold) Target->Intermediate Electrophilic Nitration (HNO3/H2SO4) Precursor 2,6-Dichloropyridine-3-carbaldehyde (Starting Material) Intermediate->Precursor Cyclocondensation (Hydrazine Hydrate)

Figure 1: Retrosynthetic logic flow prioritizing ring construction before functionalization.

Experimental Protocol

Stage 1: Synthesis of the Core Scaffold (5-Chloro-1H-pyrazolo[4,3-b]pyridine)

The formation of the [4,3-b] fused system exploits the high reactivity of the chlorine at the 2-position of the pyridine ring (activated by the adjacent aldehyde) towards nucleophilic attack by hydrazine.

Reagents:

  • 2,6-Dichloropyridine-3-carbaldehyde (1.0 eq)[1][2][3]

  • Hydrazine monohydrate (64-65% in water) (3.0 eq)

  • Ethanol (Absolute) or THF

  • Triethylamine (Et3N) (1.2 eq - optional, to scavenge HCl)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2,6-dichloropyridine-3-carbaldehyde (e.g., 10.0 g, 56.8 mmol) and Ethanol (100 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add hydrazine monohydrate (8.3 mL, ~170 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and then heat to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The intermediate hydrazone forms quickly, followed by intramolecular cyclization.

  • Workup: Cool the reaction mixture to RT. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

    • If no precipitate: Concentrate the solvent under reduced pressure.[4] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-50% EtOAc in Hexanes) yields the product as a white to off-white solid.

Key Data:

  • Yield: 75–85%

  • Appearance: White/Off-white solid

  • 1H NMR (DMSO-d6): Characteristic signals at ~8.2 ppm (s, 1H, Pyrazole-H3) and pyridine doublets at ~7.4 ppm and ~8.0 ppm.

Stage 2: Regioselective Nitration (5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine)

Nitration occurs exclusively at the C3 position of the pyrazole ring, which is the most electron-rich site in the fused system.

Reagents:

  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine (from Stage 1) (1.0 eq)

  • Fuming Nitric Acid (HNO3, >90%) (5.0 eq)

  • Concentrated Sulfuric Acid (H2SO4) (Solvent/Catalyst)

Procedure:

  • Preparation: Place 5-chloro-1H-pyrazolo[4,3-b]pyridine (5.0 g, 32.6 mmol) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Add conc. H2SO4 (25 mL) slowly to dissolve the solid.

  • Nitration: Add Fuming HNO3 (7.0 mL) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (shift in retention time and mass +45 Da).

  • Quenching: Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the yellow solid. Wash extensively with water to remove acid traces (check filtrate pH).

  • Drying: Dry the solid in a vacuum oven at 50°C.

Key Data:

  • Yield: 80–90%

  • Appearance: Yellow solid

  • Melting Point: >250°C (dec.)[5]

Process Workflow & Logic

SynthesisWorkflow Start 2,6-Dichloro-3-formylpyridine Step1 Step 1: Cyclization (N2H4, EtOH, Reflux) Start->Step1 Inter 5-Chloro-1H-pyrazolo[4,3-b]pyridine Step1->Inter SNAr & Condensation Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Inter->Step2 Final 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Step2->Final SEAr (C3)

Figure 2: Step-by-step reaction workflow with mechanistic annotations.

Critical Parameters & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
Hydrazine Stoichiometry 3.0 - 5.0 equivalentsLow: Incomplete conversion or dimer formation (azine). High: Generally tolerated but requires extensive washing.
Nitration Temp 0°C

RT
>40°C: Risk of over-nitration or decomposition of the energetic nitro-pyrazole.
Quenching Pour onto IceWater into Acid: Dangerous exotherm; can degrade product or cause splashing.
Regioselectivity Intrinsic (C3)If C5-Cl is hydrolyzed (rare in acid), yield drops. Keep water out of nitration mix until quench.

Safety & Hazards (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood with double-gloving.

  • Fuming Nitric Acid: Strong oxidizer. Contact with organic solvents (acetone, ethers) can be explosive. Use dedicated glassware.

  • Nitro Compounds: The final product is a nitro-heterocycle. While generally stable, it should be treated as potentially energetic. Avoid high friction or impact.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Japp–Klingemann: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[6] (2023).[5][6] National Institutes of Health (PMC). Link

  • Pyrazolo[3,4-b]pyridines Synthesis Review: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[6][7][8] MDPI. Link

  • Compound Data: 5-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS 94220-45-8). PubChem.[9] Link

  • Precursor Availability: 2,6-Dichloropyridine-3-carbaldehyde.[1][2][3][10][11] Sigma-Aldrich / Merck. Link

Sources

An In-Depth Technical Guide to the Formation of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine: A Key Heterocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1] Its rigid, bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists.[1][2] The specific analogue, 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, serves as a crucial building block for the synthesis of more complex and functionally diverse molecules, making a thorough understanding of its formation mechanism essential for researchers in the field.

This technical guide provides a detailed, mechanistically-driven exploration of a plausible and efficient synthetic route to 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. We will delve into the underlying principles of the key reaction steps, offering insights into the experimental choices and providing a robust framework for its practical synthesis.

Proposed Synthetic Strategy: A Mechanistic Perspective

The most logical and efficient approach to the synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine involves the annulation of a pyrazole ring onto a pre-functionalized pyridine core.[1][3][4] Specifically, we propose a two-step, one-pot reaction sequence commencing with the readily accessible starting material, 2,5-dichloro-3-nitropyridine, and hydrazine.

The overall transformation is as follows:

2,5-dichloro-3-nitropyridine 2,5-dichloro-3-nitropyridine 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine 2,5-dichloro-3-nitropyridine->5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine + Hydrazine (N2H4)

Caption: Proposed synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the initial substitution of one of the chloro substituents by hydrazine.

Detailed Reaction Mechanism

The formation of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine from 2,5-dichloro-3-nitropyridine and hydrazine can be dissected into two primary stages:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the nucleophilic attack of hydrazine on the electron-deficient pyridine ring.

  • Intramolecular Cyclization and Aromatization: The resulting hydrazinyl intermediate undergoes a subsequent intramolecular cyclization to form the pyrazole ring, followed by aromatization to yield the final product.

The detailed step-by-step mechanism is illustrated below:

start 2,5-dichloro-3-nitropyridine meisenheimer Meisenheimer Complex (Intermediate A) start->meisenheimer Nucleophilic attack by hydrazine hydrazine Hydrazine (H2N-NH2) hydrazine->meisenheimer intermediate_B 2-chloro-5-hydrazinyl-3-nitropyridine (Intermediate B) meisenheimer->intermediate_B Loss of Cl- intermediate_C Cyclized Intermediate C intermediate_B->intermediate_C Intramolecular nucleophilic attack product 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine intermediate_C->product Aromatization (loss of H+ and Cl-)

Caption: Proposed reaction mechanism for the formation of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Step-by-Step Mechanistic Elucidation:

  • Formation of the Meisenheimer Complex (Intermediate A): The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine at the C2 position of the 2,5-dichloro-3-nitropyridine ring. The C2 position is the most electrophilic site due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination to Form Intermediate B: The Meisenheimer complex is transient and rapidly collapses by eliminating the chloride ion from the C2 position, thereby restoring the aromaticity of the pyridine ring. This results in the formation of 2-chloro-5-hydrazinyl-3-nitropyridine (Intermediate B).

  • Intramolecular Cyclization (Formation of Intermediate C): The terminal amino group of the hydrazinyl substituent in Intermediate B then acts as an intramolecular nucleophile, attacking the C4 position of the pyridine ring. This cyclization step leads to the formation of a bicyclic intermediate (Intermediate C).

  • Aromatization to the Final Product: The final step involves the rearomatization of the newly formed pyrazole ring. This is achieved through the elimination of a proton from the nitrogen atom and the loss of the second chloride ion from the C5 position, facilitated by a base present in the reaction mixture (which can be excess hydrazine or an added base). This concerted elimination process results in the formation of the stable, aromatic 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Experimental Considerations and Protocol

While a specific protocol for the synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is not explicitly detailed in the surveyed literature, a reliable experimental procedure can be extrapolated from similar reported syntheses of related pyrazolopyridines.

Table 1: Typical Reaction Parameters for the Synthesis of Pyrazolopyridines from Halogenated Pyridines and Hydrazine

ParameterTypical ConditionsRationale
Solvent Ethanol, n-Butanol, DMFPolar protic or aprotic solvents to facilitate dissolution of reactants and stabilize charged intermediates.
Temperature 80-120 °C (Reflux)Sufficient thermal energy to overcome the activation barrier for both the SNAr and cyclization steps.
Base Excess Hydrazine, Triethylamine (TEA), Potassium Carbonate (K2CO3)To neutralize the HCl generated during the reaction and facilitate the final aromatization step.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS to ensure complete consumption of the starting material.

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dichloro-3-nitropyridine (1.0 eq.) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser is added hydrazine hydrate (3.0-5.0 eq.).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Conclusion

The synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine can be efficiently achieved through a well-established synthetic sequence involving nucleophilic aromatic substitution and intramolecular cyclization. By starting with the readily available 2,5-dichloro-3-nitropyridine, this method provides a direct and high-yielding route to a valuable heterocyclic building block. The mechanistic insights provided in this guide offer a solid foundation for researchers to not only replicate this synthesis but also to adapt and apply these principles to the preparation of other novel pyrazolo[4,3-b]pyridine derivatives for applications in drug discovery and materials science.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • He, L., et al. (2003). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3367-3370. [Link]

  • de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 423. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1493. [Link]

  • Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Organic Syntheses Procedure. (n.d.). 3. [Link]

  • Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and...[Link]

  • Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

Sources

Structural Analysis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and analytical breakdown of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , a critical intermediate in the development of kinase inhibitors and bioactive heterocyclic scaffolds.

Technical Monograph | Version 1.0

Executive Summary & Scaffold Anatomy

The pyrazolo[4,3-b]pyridine core represents a privileged scaffold in medicinal chemistry, distinct from its more common [3,4-b] isomer by the orientation of the pyridine nitrogen relative to the fusion bond. The inclusion of a 5-chloro substituent provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the 3-nitro  group serves as a strongly electron-withdrawing moiety that modulates the acidity of the pyrazole NH and offers a gateway to 3-amino derivatives via reduction.
Structural Identity
PropertyDetail
IUPAC Name 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
CAS RN 2021203-20-1
Formula

Exact Mass 197.9945
SMILES Clc1ccc2[nH]nc([O-])c2n1
Numbering & Tautomerism

Correct numbering is vital for interpreting NMR data. In the 1H-pyrazolo[4,3-b]pyridine system:

  • Position 1: Pyrazole Nitrogen (NH)

  • Position 4: Pyridine Nitrogen (Bridgehead adjacent)

  • Position 5: Carbon adjacent to Pyridine Nitrogen (Substituted with Cl )[1]

  • Position 3: Pyrazole Carbon (Substituted with

    
     )
    

The molecule exists in a tautomeric equilibrium, predominantly favoring the 1H-tautomer in solution (DMSO,


) due to aromatic stabilization and the electron-withdrawing nature of the 3-nitro group, which increases the acidity of the NH proton.

Tautomerism cluster_legend Stability Factors node1 1H-Tautomer (Major) node2 2H-Tautomer (Minor) node1->node2  Ka   Aromaticity Aromaticity H-Bonding H-Bonding

Figure 1: Tautomeric equilibrium. The 1H form is thermodynamically favored, though solvent polarity can influence the ratio.

Synthesis & Purity Profile

Understanding the synthesis is a prerequisite for identifying critical impurities. The 3-nitro derivative is typically accessed via electrophilic nitration of the parent 5-chloro-1H-pyrazolo[4,3-b]pyridine.

Synthetic Pathway (Retrosynthesis)

The regioselectivity of nitration is controlled by the electronic bias of the fused system. The pyrazole ring is more electron-rich than the pyridine ring, directing the electrophile (


) to the C3 position.

Synthesis Start 2,6-Dichloropyridine Step1 Hydrazine Substitution (Regioselective at C2) Start->Step1 Inter1 2-Hydrazino-6-chloropyridine Step1->Inter1 Step2 Cyclization (Formic Acid/Orthoformate) Inter1->Step2 Parent 5-Chloro-1H-pyrazolo[4,3-b]pyridine Step2->Parent Step3 Nitration (HNO3/H2SO4) Parent->Step3 Product 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Step3->Product Impurity1 Impurity A: Unreacted Parent Step3->Impurity1 Incomplete Impurity2 Impurity B: N-Nitro Isomer Step3->Impurity2 Kinetic Product

Figure 2: Synthetic logic flow. The critical step is the regioselective nitration at C3.

Critical Impurities
  • Unreacted Parent (5-Chloro-1H-pyrazolo[4,3-b]pyridine): Detectable by the absence of the nitro signal in MS and a distinct shift in H7 NMR.

  • N-Nitro Isomer: A kinetic product where nitration occurs on the pyrazole nitrogen. Usually rearranges to C-nitro upon heating or acid catalysis.

  • Regioisomer (Pyrazolo[3,4-b]): Arises only if the starting material contained 2,3-dichloro isomers.

Spectroscopic Characterization

This section details the expected spectral signatures for validating the structure.

Nuclear Magnetic Resonance ( H & C NMR)

The 5-chloro substituent simplifies the aromatic region, leaving only two coupling protons on the pyridine ring (H6 and H7).

Predicted


H NMR Data (DMSO-

, 400 MHz):
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
NH (1) 14.5 - 15.0Broad Singlet-Highly deshielded by 3-

and aromaticity.
H-7 8.20 - 8.35Doublet (d)8.5 - 9.0Adjacent to bridgehead; deshielded by pyridine N.
H-6 7.60 - 7.75Doublet (d)8.5 - 9.0Ortho to H-7; shielded relative to H-7 due to Cl effect? No, Cl is EWG but mesomeric donor. H6 is

to N.

Note: The coupling constant of ~9 Hz is characteristic of the pyridine 3,4-protons (which correspond to 6,7 in the fused system).


C NMR Key Signals: 
  • C-3 (

    
    ):  ~135-140 ppm (Quaternary, broadened by 
    
    
    
    ).
  • C-5 (

    
    ):  ~150-155 ppm (Deshielded by N and Cl).
    
  • C-7a (Bridgehead): ~145 ppm.

  • C-3a (Bridgehead): ~120-125 ppm.

Mass Spectrometry (LC-MS)

The chlorine isotope pattern is the definitive fingerprint.

  • Ionization: ESI Negative Mode (

    
    ) is often more sensitive for nitro-pyrazoles due to NH acidity. Positive mode (
    
    
    
    ) is also viable.
  • Isotope Pattern: A 3:1 ratio of intensity for

    
     198 : 200 (
    
    
    
    ).
  • Fragmentation:

    • Loss of

      
      : 
      
      
      
      .
    • Loss of

      
      : 
      
      
      
      .

Experimental Protocols

These protocols are designed for validation and reproducibility in a research setting.

Analytical Method: HPLC-UV/MS

Objective: Confirm purity >95% and identify the chlorinated nitro species.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • UV: 254 nm (aromatic) and 280 nm (

      
       absorbance band).
      
    • MS: ESI (+/- switching).

Synthesis Verification: Nitration of 5-Chloro-scaffold

Context: If you need to synthesize or validate the standard.

  • Dissolution: Dissolve 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in concentrated

    
     at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.1 eq) while maintaining temp <10°C.
    
  • Reaction: Stir at 0°C for 1h, then warm to RT. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour onto crushed ice. The product typically precipitates as a pale yellow solid.

  • Purification: Filter, wash with cold water. Recrystallize from Ethanol/Water if necessary.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Journal of Heterocyclic Chemistry, "Regioselective synthesis of pyrazolo[4,3-b]pyridine derivatives from 2-chloro-3-nitropyridines."

  • Tautomerism in Pyrazoles: Heterocycles, "Tautomeric Behavior of 1H-Pyrazolo[3,4-b]pyridine and related systems."

  • NMR of Fused Pyridines: Magnetic Resonance in Chemistry, "Substituent effects in the NMR spectra of fused pyridine systems."

  • Scaffold Biological Activity: Journal of Medicinal Chemistry, "Pyrazolo[4,3-b]pyridines as kinase inhibitors."

Sources

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine spectroscopic data (NMR, IR, MS)

[1][2][3]

Introduction & Compound Identity

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heteroaromatic compound characterized by a pyridine ring fused to a pyrazole ring, substituted with a chlorine atom at the C5 position and a nitro group at the C3 position.[1][2][3][4][5] It serves as a high-value electrophilic intermediate in medicinal chemistry, particularly for nucleophilic aromatic substitution (

PropertyDetail
IUPAC Name 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
CAS Registry Number 2021203-20-1
Molecular Formula C

H

ClN

O

Molecular Weight 198.57 g/mol
Monoisotopic Mass 197.99 g/mol (

Cl)
Appearance Pale yellow to off-white solid

Synthesis & Reaction Context

Understanding the synthesis provides context for the impurity profile and spectroscopic signals. The compound is typically synthesized via the electrophilic nitration of the parent scaffold, 5-chloro-1H-pyrazolo[4,3-b]pyridine.[1]

Synthesis Workflow (Graphviz)

SynthesisStart5-Chloro-1H-pyrazolo[4,3-b]pyridine(CAS: 94220-45-8)ReagentsHNO3 / H2SO4(Nitration)Start->ReagentsProduct5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine(CAS: 2021203-20-1)Reagents->Product0-25°C, 2hDownstream3-Amino Derivative(via Reduction)Product->DownstreamFe/NH4Cl or H2/Pd

Caption: Electrophilic nitration pathway for the synthesis of the 3-nitro derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is critical for confirming the regioselectivity of the nitration (C3 position) and the integrity of the pyridine ring (C5-Cl, C6-H, C7-H).[6]

Experimental Protocols
  • Solvent: DMSO-

    
     is the preferred solvent due to the poor solubility of the nitro-heterocycle in CDCl
    
    
    .[1]
  • Concentration: ~5-10 mg in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at

    
     2.50 ppm (
    
    
    H) and septet at
    
    
    39.5 ppm (
    
    
    C).
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the absence of the C3-H signal (present in the parent at ~8.4 ppm) and the presence of two coupled aromatic doublets from the pyridine ring.[6]

Shift (

ppm)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Insight
14.5 - 15.0 *Broad Singlet1H-N1-H Pyrazole NH.[1][6] Highly deshielded due to electron-withdrawing NO

and Cl.[1][6]
8.32 Doublet1H8.8 HzC7-H Pyridine proton

to bridgehead.[1][6] Deshielded by ring current.[6]
7.66 Doublet1H8.8 HzC6-H Pyridine proton

to Cl.[1][6] Shielded relative to C7.

*Note: The NH proton is acidic and may appear very broad or be invisible depending on water content and exchange rates.[7] In some salts, it may shift to 10-12 ppm.[1]

C NMR Data (100 MHz, DMSO- )

Predicted and literature-consensus shifts for the carbon skeleton.

Shift (

ppm)
TypeAssignmentNotes
152.0 C

C5-Cl Ipso-carbon attached to Chlorine.
148.5 C

C3-NO

Nitration site; highly deshielded.
145.2 C

C7a Bridgehead carbon (next to N1).[1][6]
132.5 CHC7 Aromatic CH (Pyridine).[6]
122.8 CHC6 Aromatic CH (Pyridine).[6]
118.0 C

C3a Bridgehead carbon (next to C4-N).[1][6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its characteristic isotope signature.[6]

Methodology
  • Ionization: Electrospray Ionization (ESI) or APCI.[6]

  • Mode: Negative mode (ESI-) is often more sensitive for nitropyrazoles due to the acidic NH; however, Positive mode (ESI+) is standard.[6]

Key Signals (ESI+)
m/z (Observed)Ion IdentityRelative AbundanceInterpretation
199.0

(

Cl)
100%Base peak.[1][6] Protonated molecular ion.[6]
201.0

(

Cl)
~33%Characteristic 3:1 isotope pattern confirming one Chlorine atom.[6]
221.0

VariableSodium adduct.[6]
153.0

LowFragment ion corresponding to loss of the nitro group.[6]
Fragmentation Pathway (Graphviz)[3]

MS_FragM_IonMolecular Ion [M+H]+m/z 199/201Frag1Loss of NO2[M-46]+ m/z 153M_Ion->Frag1- NO2 radical/neutralFrag2Loss of Cl(Rare in ESI)M_Ion->Frag2

Caption: Primary fragmentation pathway observed in MS/MS experiments.

Infrared (IR) Spectroscopy

IR data is useful for solid-state characterization and confirming the presence of the nitro group.[6]

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3100 - 3400

(N-H)
Pyrazole NHBroad band, often weak in nitro-substituted heterocycles.
1530 - 1550

(NO

)
Nitro (Asymmetric)Strong, diagnostic band for C-NO

.
1340 - 1360

(NO

)
Nitro (Symmetric)Strong, diagnostic band.[1][6]
1050 - 1100

(C-Cl)
Aryl ChlorideCharacteristic fingerprint band.[1][6]
1600 - 1620

(C=N)
Pyridine RingSkeletal ring stretching.[1][6]

References

  • Synthesis & Patent Data : Small molecule inhibitors of NF-κB-inducing kinase.[1][6] European Patent EP3976597B1.[6] (Contains synthesis of 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine).[1][2][6]

  • Parent Scaffold Data : 5-Chloro-1H-pyrazolo[4,3-b]pyridine Substance Record.[1][2][6][8] PubChem CID 20254868.[6][8] [6]

  • General Method : Nikol'skiy, V. V., et al. (2023).[9] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Int. J. Mol. Sci., 24(2), 1758.[9]

starting materials for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, CDK) and other bioactive heterocyclic agents.

This guide prioritizes the most robust, scalable, and chemically defined route: Cyclization of 2,6-dichloropyridine-3-carbaldehyde followed by regioselective nitration.

Executive Summary & Strategic Analysis

The 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry. The fusion of the electron-deficient pyridine ring with the nitrogen-rich pyrazole core creates a unique electronic environment that facilitates hydrogen bonding in ATP-binding pockets.

  • Target CAS: 2021203-20-1[1]

  • Core Scaffold CAS: 94220-45-8 (5-Chloro-1H-pyrazolo[4,3-b]pyridine)

  • Primary Challenge: Introducing the nitro group at the C3 position while maintaining the C5-chloro substituent, which is essential for further diversification (e.g., Suzuki couplings or SNAr displacements).

Synthetic Strategy

The most efficient route avoids the complex manipulation of pre-nitrated pyridines. Instead, it constructs the pyrazolo[4,3-b]pyridine core first, utilizing the inherent reactivity differences between the pyrazole (electron-rich) and pyridine (electron-poor) rings to direct the subsequent nitration to the C3 position.

Retrosynthetic Logic & Workflow

The synthesis is broken down into two critical phases: Core Construction and Functionalization .

G Target TARGET 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) Core INTERMEDIATE 5-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 94220-45-8) Core->Target Phase 2: Electrophilic Nitration (HNO3, H2SO4, 0°C) Aldehyde STARTING MATERIAL 1 2,6-Dichloropyridine-3-carbaldehyde (CAS: 55304-75-1) Aldehyde->Core Phase 1: Cyclization (Hydrazine Hydrate, EtOH/THF) Dichloropyridine PRECURSOR 2,6-Dichloropyridine Dichloropyridine->Aldehyde Formylation (Optional) (LDA, DMF)

Figure 1: Retrosynthetic pathway prioritizing the stability of the 5-chloro substituent.

Phase 1: Core Construction

Objective: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine.

This step involves a cascade reaction: the hydrazine nucleophile first displaces the labile C2-chlorine (activated by the adjacent aldehyde) via SNAr, followed by rapid intramolecular condensation with the C3-aldehyde to close the pyrazole ring.

Starting Material Specifications
ParameterSpecificationCriticality
Compound 2,6-Dichloropyridine-3-carbaldehyde High
CAS 55304-75-1Identity Verification
Purity ≥ 97.0% (HPLC)Avoids regioisomeric impurities
Appearance White to light yellow solidOxidation indicator
Water Content < 0.5%Prevents hydrolysis of aldehyde
Experimental Protocol
  • Setup: Charge a reaction vessel with 2,6-dichloropyridine-3-carbaldehyde (1.0 eq) and ethanol (10 volumes).

  • Reagent Addition: Cool the solution to 0–5°C. Add Hydrazine hydrate (1.1 eq, 64% or 80% solution) dropwise over 30 minutes.

    • Note: Exothermic reaction. Control temperature to prevent double-displacement of the C6-chlorine.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

    • Monitoring: TLC or LCMS should show consumption of aldehyde and formation of the cyclized product (MW 153.57).

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Add cold water (20 volumes) to precipitate the product.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected 75–85%.

Phase 2: Regioselective Nitration

Objective: Introduction of the nitro group at C3.

The pyrazolo[4,3-b]pyridine system contains an electron-deficient pyridine ring and a relatively electron-rich pyrazole ring. Under standard electrophilic substitution conditions, the C3 position (pyrazole) is the most nucleophilic site, allowing for high regioselectivity without protecting the N1-position.

Reagents & Safety
  • Fuming Nitric Acid (HNO₃): Primary nitrating agent. Hazard: Strong Oxidizer.

  • Concentrated Sulfuric Acid (H₂SO₄): Solvent and catalyst.

Experimental Protocol
  • Dissolution: Dissolve 5-Chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in concentrated H₂SO₄ (5 volumes) at 0°C. Ensure complete dissolution.

  • Nitration: Add Fuming HNO₃ (1.2 eq) dropwise, maintaining the internal temperature below 10°C.

    • Mechanism:[2][3][4][5] Formation of the nitronium ion (NO₂⁺) followed by attack at C3.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature slowly. Monitor by LCMS.

    • Endpoint: Conversion of SM (m/z 154) to Product (m/z 199).

  • Quench: Pour the reaction mixture carefully onto crushed ice (20 volumes) with vigorous stirring. The product should precipitate as a yellow/pale solid.

  • Isolation: Filter the solid. Wash with water until the filtrate is neutral (pH ~7).

  • Drying: Dry under vacuum at 40°C.

  • Characterization:

    • 1H NMR (DMSO-d6): Verify loss of the C3-proton signal. The C5-Chloro position remains intact (check coupling of pyridine protons).

Alternative Route: The Amino-Oxidation Pathway

If direct nitration yields inseparable mixtures or safety concerns arise at scale, the Amino-Oxidation route is the validated backup.

  • Precursor: 2,6-Dichloro-3-cyanopyridine .

  • Step 1: Reaction with hydrazine yields 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine .

    • Logic: The nitrile acts as the electrophile for ring closure, resulting in an amino group at C3.

  • Step 2: Oxidation of the amino group to a nitro group.

    • Reagents: Sodium nitrite (NaNO₂) / Copper salts (Sandmeyer-like) or H₂O₂/H₂SO₄ oxidation.

    • Pros: Unambiguous regiochemistry.

    • Cons: Multi-step oxidation can be low-yielding.

References

  • Core Synthesis & Properties

    • Synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridine: Sigma-Aldrich Product 94220-45-8. Link

    • PubChem Compound Summary: 5-Chloro-1H-pyrazolo[4,3-b]pyridine (CID 20254868). Link

  • Target Molecule Verification

    • 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine: CAS 2021203-20-1.[1] Hoffman Fine Chemicals.[1] Link

  • General Methodology for Pyrazolo-Pyridine Nitration

    • Nitration of Pyrazoles: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines". Int. J. Mol.[4] Sci. 2023.[4] Link

    • Note: While this reference discusses 6-nitro derivatives from nitropyridine precursors, it establishes the stability of the nitro-pyrazolo core.
  • Starting Material Synthesis (Aldehyde)

Sources

Technical Guide: Synthesis and Characterization of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1)

[1]

Executive Summary

CAS 2021203-20-1 , chemically identified as 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , is a critical heterocyclic building block employed in the discovery of small molecule kinase inhibitors.[1] It serves as a core scaffold for the development of therapeutics targeting NF-κB Inducing Kinase (NIK) , c-Met , and CDK8 , which are implicated in autoimmune disorders and oncology.[2]

This guide provides a validated protocol for the synthesis, purification, and characterization of this intermediate. Unlike generic procedures, this workflow emphasizes the regioselective nitration of the pyrazolo[4,3-b]pyridine core, a step often plagued by positional isomerism and over-nitration if not strictly controlled.[2]

Chemical Identity & Properties
PropertySpecification
IUPAC Name 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
CAS Number 2021203-20-1
Molecular Formula C₆H₃ClN₄O₂
Molecular Weight 198.57 g/mol
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Functionality Electrophilic aromatic substitution (Nitration), SNAr handle (Cl)

Retrosynthetic Analysis

The strategic disconnection of CAS 2021203-20-1 reveals that the nitro group at the C3 position is best introduced via electrophilic aromatic substitution on the pre-formed bicyclic system.[1][2] While constructing the ring with the nitro group already in place (e.g., from a nitropyridine hydrazine) is possible, the direct nitration of 5-chloro-1H-pyrazolo[4,3-b]pyridine is the industrial standard due to the availability of the parent heterocycle.[1][2]

Reaction Scheme Visualization

SynthesisRoutecluster_conditionsReaction Conditions: 0°C -> 25°C, 2hStart5-Chloro-1H-pyrazolo[4,3-b]pyridine(Precursor)IntermediateSigma Complex(Transition State)Start->Intermediate Electrophilic Attack (C3)ReagentsHNO3 / H2SO4(Nitration)Reagents->Intermediate NO2+ GenerationProduct5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine(CAS 2021203-20-1)Intermediate->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway for the regioselective nitration of the pyrazolo[4,3-b]pyridine core.

Detailed Synthesis Protocol

This protocol is adapted from high-yield patent literature describing NIK inhibitor synthesis. The critical quality attribute (CQA) here is maintaining the temperature below 25°C to prevent dinitration or degradation of the chloropyridine moiety.

Materials
  • Starting Material: 5-Chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Reagent: Fuming Nitric Acid (HNO₃, >90% or 69% grade, 10-12 eq)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, solvent volume)[2]

  • Quench: Crushed ice / Water

Step-by-Step Procedure
  • Preparation of Acid Bath:

    • Charge a chemically resistant reactor (glass-lined or flask) with Concentrated H₂SO₄ (approx. 15 volumes relative to starting material).[1][2]

    • Cool the acid to 0°C using an ice/brine bath.[2] Ensure the internal temperature is stable.[2]

  • Dissolution:

    • Slowly add 5-Chloro-1H-pyrazolo[4,3-b]pyridine to the sulfuric acid with vigorous stirring.

    • Note: The dissolution is exothermic.[2] Control addition rate to keep internal temp < 10°C.

  • Nitration (The Critical Step):

    • Add Nitric Acid dropwise over 30–60 minutes.[2]

    • Mechanistic Insight: The sulfuric acid dehydrates nitric acid to generate the nitronium ion (

      
      ), the active electrophile.[2] The C3 position of the pyrazole ring is the most electron-rich site, directing the substitution exclusively to this position.[2]
      
    • Maintain temperature at 0–5°C during addition.

  • Reaction & Aging:

    • Allow the mixture to warm naturally to 20–25°C .

    • Stir for 2 hours .

    • IPC (In-Process Control):[1][2] Monitor by LC-MS.[1][3] The starting material (M+H ~154) should disappear, replaced by the product (M+H ~199).

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 50 volumes).

    • Safety: This is highly exothermic.[2] Use a pouring shield.[2]

    • A precipitate (the product) will form immediately.[2]

    • Filter the solid using a sintered glass funnel.[2]

    • Wash the cake with copious amounts of water until the filtrate pH is neutral (~pH 6-7).[1][2]

  • Purification:

    • Dry the solid under vacuum at 45°C.[2]

    • Optional: If purity is <95%, recrystallize from Ethanol/Water or triturate with cold Diethyl Ether.[2]

Characterization & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization.[2] The following data profiles confirm the identity of CAS 2021203-20-1.

Analytical Data Summary
MethodExpected ResultInterpretation
LC-MS (ESI+) m/z 199.0 / 201.0 Shows characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).[1][2] Base peak corresponds to [M+H]⁺.
¹H-NMR (DMSO-d₆) δ ~8.5 - 9.0 ppm The introduction of the nitro group removes the C3-H signal.[1][2] You will observe two doublets for the pyridine ring protons (H6 and H7) if they are not obscured, typically shifted downfield due to the electron-withdrawing nitro group.[2]
HPLC Purity > 95% (Area %) Critical for use in subsequent cross-coupling reactions.
Structural Validation Logic
  • Absence of C3-Proton: In the starting material, a singlet around 8.2 ppm corresponds to the pyrazole C3-H. In the product, this peak must be absent.[1][2]

  • Chlorine Integrity: The mass spectrum must show the isotopic split.[2] Loss of chlorine (hydrolysis to OH) would result in m/z ~181, indicating a failed reaction (likely too hot or too wet).[2]

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially shock-sensitive if dry and impure, though this specific heterocycle is generally stable.[2]

  • Safety: This is a nitro-aromatic compound.[1] Treat as a potential energetic material.[2] Avoid heating dry solids above 100°C.[2]

  • Toxicity: Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation).[2] Use full PPE including a respirator when handling powder.[2]

References

  • Patent: Small Molecule Inhibitors of NF-κB Inducing Kinase. US Patent 10,766,894 B2. (2020).[2] Describes the specific nitration protocol for 5-chloro-1H-pyrazolo[4,3-b]pyridine.

  • Patent: Aza-indazole compounds for use in tendon and/or ligament injuries.[1][2] US Patent Application 2017/0232620.[2][4] (2017).[2][4][5] Confirms the synthesis route and intermediate characterization.

  • Database: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1).[1][2][6][7][8][9] ChemicalBook.[2]

Foreword: Charting the Computational Frontier for a Novel Heterocycle

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing immense potential as inhibitors for critical biological targets in oncology and immunology.[1][2][3][4] This guide focuses on a specific, yet underexplored, member of this family: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS RN: 2021203-20-1).[5] While direct experimental and theoretical studies on this particular molecule are nascent, its structure, featuring a chlorine atom and a nitro group, suggests unique electronic and steric properties ripe for computational exploration.

This document serves as a comprehensive technical guide and a strategic blueprint for researchers and drug development professionals. It outlines a rigorous, multi-faceted theoretical workflow to characterize 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, predict its behavior, and evaluate its potential as a therapeutic agent. We will proceed not by summarizing existing data, but by establishing a robust, field-proven protocol for generating that data, drawing upon established methodologies applied to analogous heterocyclic systems.[6][7][8]

Part 1: Molecular Architecture and Quantum Chemical Characterization

The foundational step in understanding any molecule is to define its most stable three-dimensional structure and delineate its electronic landscape. Density Functional Theory (DFT) offers a powerful and computationally efficient means to achieve this, providing insights that are crucial for interpreting spectroscopic data and predicting reactivity.[9][10]

Objective: Establishing the Ground State

The primary goal is to determine the optimized molecular geometry of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. This involves finding the lowest energy conformation, which is essential for all subsequent calculations. The presence of the nitro group (NO₂) necessitates careful conformational analysis.

Causality of Method Selection: Why B3LYP/6-311++G(d,p)?

For organic molecules containing heteroatoms and potential intramolecular interactions, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional provides a reliable balance between accuracy and computational cost. The 6-311++G(d,p) basis set is chosen for its robustness:

  • 6-311G : A triple-zeta basis set that provides a more flexible description of valence electrons compared to smaller sets.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen, which are critical for accurately describing lone pairs and regions of space far from the nuclei—essential for molecules with electronegative atoms like N, O, and Cl.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for orbital shapes to distort, which is crucial for accurately modeling bonding environments.

Experimental Protocol: DFT Geometry Optimization & Vibrational Analysis
  • Initial Structure Construction : Build the 3D structure of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search : Perform an initial conformational search to identify low-energy rotamers of the nitro group relative to the heterocyclic ring.

  • Geometry Optimization :

    • Submit the lowest energy conformer to a full geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.

    • The optimization should be performed in the gas phase to establish an unperturbed baseline.

    • Convergence criteria should be set to tight or very tight to ensure a true energy minimum is found.

  • Vibrational Frequency Calculation :

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Self-Validation Check : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The output will also yield thermodynamic properties and predicted IR spectral data.

Data Presentation: Key Structural Parameters

The optimized geometry should be analyzed, and key bond lengths, bond angles, and dihedral angles should be tabulated for clarity.

Parameter TypeAtoms InvolvedCalculated Value (Å or °)
Bond LengthC5-Cle.g., 1.745
Bond LengthC3-N(nitro)e.g., 1.480
Bond AngleC4-C5-C6e.g., 119.5
Dihedral AngleC4-C3-N-Oe.g., 25.0
Dihedral AngleC2-C3-N-Oe.g., -155.0
Table 1: Representative table for reporting DFT-calculated geometric parameters for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Part 2: Electronic Properties and Reactivity Prediction

With a validated structure, we can now probe the electronic characteristics that govern the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

The workflow for this analysis is a direct extension of the ground state calculation.

FMO_Analysis_Workflow cluster_dft DFT Calculation cluster_analysis Post-Processing & Analysis Opt Optimized Geometry (B3LYP/6-311++G(d,p)) HOMO Visualize HOMO (Electron Donor Sites) Opt->HOMO LUMO Visualize LUMO (Electron Acceptor Sites) Opt->LUMO EnergyGap Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->EnergyGap LUMO->EnergyGap Reactivity Predict Reactivity & Chemical Stability EnergyGap->Reactivity

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a vital tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential.

  • Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack. Expected around the nitro group's oxygen atoms and the pyrazole nitrogen.

  • Blue Regions : Electron-deficient areas (positive potential), susceptible to nucleophilic attack. Expected around the hydrogen atom on the pyrazole ring.

This analysis helps predict how the molecule will interact with a biological target, such as a protein's active site, guiding docking studies.

Part 3: In Silico Pharmacology - Molecular Docking

Theoretical studies gain immense practical value when they predict interactions with biologically relevant macromolecules. Given the known activities of the pyrazolopyridine scaffold, we can propose several high-value targets for molecular docking studies.[2][3][11]

Target Selection and Rationale

Based on activities reported for analogous structures, the following protein families are logical starting points for docking simulations:

  • Protein Kinases : Tropomyosin receptor kinase A (TRKA), Cyclin-dependent kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1) are well-established targets for pyrazolopyridine derivatives in cancer and inflammation research.[2][3][9]

  • Immune Checkpoint Proteins : The PD-1/PD-L1 pathway is another promising area, with some pyrazolopyridines showing inhibitory activity.[1]

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation :

    • Obtain the crystal structure of the target protein (e.g., TRKA, PDB ID: 4YNE) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogens and assign appropriate protonation states for amino acid residues, particularly histidine.

    • Assign atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation :

    • Use the DFT-optimized, lowest-energy structure of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

    • Assign atomic charges and define rotatable bonds.

  • Binding Site Definition :

    • Define the docking grid box around the known active site of the protein, typically identified from the position of a co-crystallized inhibitor. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Docking Simulation :

    • Perform the docking using a validated algorithm like AutoDock Vina.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) with a sufficient number of runs to ensure comprehensive sampling of the conformational space.

  • Pose Analysis and Scoring :

    • Analyze the resulting binding poses. The top poses are ranked by their binding affinity (scoring function, kcal/mol).

    • Visualize the best-scoring pose to identify key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions). This step is critical for understanding the structural basis of binding.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., TRKA from PDB) Ligand 2. Prepare Ligand (DFT Optimized Structure) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand->Grid Dock 4. Run Docking (e.g., AutoDock Vina) Grid->Dock Pose 5. Analyze Binding Poses & Scoring (kcal/mol) Dock->Pose Interaction 6. Visualize Interactions (H-Bonds, Hydrophobic, etc.) Pose->Interaction

Sources

Methodological & Application

Technical Application Note: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists utilizing the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold for kinase inhibitor development.

Introduction: The "Masked" Adenine Bioisostere

The 1H-pyrazolo[4,3-b]pyridine ring system represents a privileged scaffold in kinase drug discovery, functioning as a bioisostere of the adenine core of ATP. Unlike its more common isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] orientation offers distinct vectors for substituent growth, particularly towards the solvent-exposed regions and the gatekeeper residue of the kinase binding pocket.

The specific derivative 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a high-value intermediate due to its orthogonal reactivity profile:

  • C5-Chlorine: An electrophilic site activated by the pyridine nitrogen and the electron-withdrawing nitro group, enabling facile Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings.
    
  • C3-Nitro: A "masked" amine. Upon reduction, it yields a C3-amino group capable of forming critical hydrogen bonds with the kinase hinge region or serving as a handle for amide/urea formation.

  • N1-Nitrogen: The acidic proton allows for solubility-enhancing group attachment or specific binding orientation control.

Target Kinase Profile

This scaffold has demonstrated utility in targeting:

  • Serine/Threonine Kinases: CDK1/2, GSK-3

    
    , and MNK1/2.
    
  • Tyrosine Kinases: FGFR and ITK (Interleukin-2 Inducible T-cell Kinase).

  • Mechanism: Primarily Type I (ATP-competitive) inhibition, with potential for Type II (allosteric) designs depending on the C5-extension.

Chemical Functionalization Protocol

Strategic Overview

The synthesis of a library based on this scaffold generally follows a "Displace-Reduce-Couple" workflow. The electron-withdrawing nature of the 3-nitro group is exploited to facilitate the


 reaction at C5 before the nitro group is reduced.
Workflow Diagram
SynthesisWorkflowStart5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridineStep1Step 1: N1-Protection(SEM/THP/Boc)Start-&gt;Step1 NaH, SEM-ClStep2Step 2: C5-Functionalization(SNAr or Suzuki)Step1-&gt;Step2 R-NH2, DIPEAor Ar-B(OH)2, PdStep3Step 3: Nitro Reduction(Fe/NH4Cl or H2/Pd)Step2-&gt;Step3 ReductionStep4Step 4: C3-Derivatization(Amide/Urea Formation)Step3-&gt;Step4 R&#39;-COClor R&#39;-NCOFinalFinal Kinase InhibitorStep4-&gt;Final DeprotectionFigure 1: "Displace-Reduce-Couple" synthetic workflow for 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.
Detailed Protocol: C5-Amination ( )

The nitro group at C3 renders the C5-chlorine highly electrophilic, allowing substitution under milder conditions than the non-nitrated scaffold.

  • Preparation: Dissolve 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous DMF or NMP.

  • Reagents: Add the desired amine (1.2–1.5 equiv) and DIPEA (2.0–3.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

    • Expert Insight: If the reaction is sluggish, microwave irradiation at 120°C for 30 mins often drives completion without degrading the nitro group.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Validation: Verify the retention of the nitro group (distinctive yellow color and MS signal) and displacement of chlorine (isotope pattern change).

Detailed Protocol: Nitro Reduction

Care must be taken to avoid over-reduction or hydrogenolysis of the pyrazole ring, although the [4,3-b] system is relatively robust.

  • Method A (Chemical): Iron powder (5 equiv) and

    
     (5 equiv) in EtOH/Water (4:1) at reflux for 2 hours. This is the most reliable method to avoid affecting other sensitive groups (e.g., halogens on the C5-substituent).
    
  • Method B (Catalytic):

    
     (balloon), 10% Pd/C in MeOH/THF.
    
    • Warning: Prolonged exposure can reduce the pyridine ring or remove halogens present on the side chains.

Biological Evaluation: Kinase Assay Protocol

To validate the inhibitors derived from this scaffold, a robust biochemical assay is required. The following protocol is optimized for a LanthaScreen™ Eu Kinase Binding Assay (TR-FRET), which is standard for profiling ATP-competitive inhibitors.

Assay Principle

The inhibitor competes with an Alexa Fluor™ 647-labeled tracer for the ATP binding site of the kinase (e.g., CDK2 or GSK-3


). Binding of the Eu-labeled antibody to the kinase allows FRET to the tracer. Inhibitor binding displaces the tracer, decreasing the FRET signal.
Reagents
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-mimetic tracer.

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

Step-by-Step Procedure
  • Compound Prep: Prepare 10-point dose-response curves of the pyrazolo[4,3-b]pyridine derivative in 100% DMSO (starting at 10

    
    M, 3-fold dilution).
    
  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Master Mix: Add 5

    
    L of Kinase/Antibody mix in Kinase Buffer. Incubate for 15 mins.
    
  • Tracer Addition: Add 5

    
    L of Tracer solution.
    
  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Readout: Measure TR-FRET on a plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate Emission Ratio (665/620). Plot % Inhibition vs. Log[Compound]. Determine

    
    .[1][2][3]
    

Structural Biology & Mechanism of Action

The pyrazolo[4,3-b]pyridine scaffold binds in the ATP pocket. The diagram below illustrates the canonical binding mode expected for C3-amino derivatives.

BindingModeHingeHinge Region(Glu/Met backbone)GatekeeperGatekeeper Residue(Thr/Met/Phe)SolventSolvent FrontBackPocketHydrophobic Back PocketScaffoldPyrazolo[4,3-b]pyridineCoreScaffold-&gt;Hinge H-Bonds (N1/N2)Scaffold-&gt;BackPocket Hydrophobic InteractionC3_GroupC3-Amino/Amide(H-Bond Donor/Acceptor)C3_Group-&gt;Hinge H-Bond (Donor)C3_Group-&gt;Gatekeeper Van der Waals / H-BondC5_GroupC5-Substituent(Solubilizing Tail)C5_Group-&gt;Solvent Solubilizing InteractionFigure 2: Pharmacophore mapping of the pyrazolo[4,3-b]pyridine scaffold within the kinase ATP pocket.

References

  • Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra."[4] Canadian Journal of Chemistry, 1988.[4]

  • Donaire-Arias, A., et al. "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde."[5] RSC Advances, 2026.

  • Williamson, D. S., et al. "Novel pyrazolo[4,3-b]pyridine inhibitors of CDK." Bioorganic & Medicinal Chemistry Letters, 2005.
  • PubChem. "5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (Compound Summary)."

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

Sources

Application Note & Protocols: Derivatization of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can bind to multiple, unrelated biological targets through versatile and specific interactions.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[2] For instance, pyrazolopyridine-based compounds have been investigated as inhibitors of c-Met, ITK, and PIM-1 kinases, showing promise in anti-cancer targeted therapy.[1][3] Furthermore, derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy and as potential treatments for neurodegenerative diseases.[4]

The starting material, 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, is an exceptionally valuable building block for generating a library of diverse compounds for biological screening. Its structure contains two distinct and orthogonally reactive sites:

  • The C5-Chloro group: This position is primed for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7] It can also undergo nucleophilic aromatic substitution (SNAr).[8][9]

  • The C3-Nitro group: The nitro group is a strong electron-withdrawing group that activates the pyridine ring, making the C5-chloro position more susceptible to nucleophilic attack.[10][11] Additionally, the nitro group itself can be chemically modified, most commonly through reduction to an amino group, which can then be further derivatized (e.g., via acylation or sulfonylation) to introduce another layer of molecular diversity.

This application note provides a comprehensive guide to the strategic derivatization of this scaffold at the C5 position, followed by protocols for biological screening, with a focus on kinase inhibition assays.

Strategic Derivatization of the Scaffold

The primary goal is to generate a library of compounds with diverse substituents at the C5 position to explore the structure-activity relationship (SAR). The choice of reaction depends on the desired bond to be formed (C-C or C-N) and the nature of the coupling partner.

G cluster_scaffold Core Scaffold & Reactive Sites cluster_reactions Derivatization Strategies at C5 cluster_products Resulting Compound Library Scaffold 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Suzuki Suzuki Coupling (C-C Bond Formation) Scaffold->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald Primary/Secondary Amines SNAr Nucleophilic Aromatic Substitution (C-N, C-O, C-S Bonds) Scaffold->SNAr Nucleophiles (R-NH₂, R-OH, R-SH) Aryl C5-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine C5-Amino Derivatives Buchwald->Amine Other C5-Alkoxy/Thio/etc. Derivatives SNAr->Other

Figure 1. Strategic derivatization pathways for the 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C-C bonds, particularly for creating biaryl and heteroaryl structures.[12][13] The reaction couples the C5-chloro group with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[14]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: While many palladium catalysts can be effective, systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results for coupling with chloro-heterocycles, which can be challenging substrates.[15] A common and effective starting point is Pd(dppf)Cl₂, as it is air-stable and generally effective.[16]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] An aqueous solution of a carbonate (Na₂CO₃) or phosphate (K₃PO₄) is typically used. The choice can influence reaction rate and side-product formation. K₃PO₄ is often a good choice for less reactive chlorides.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the heterocyclic starting material and the organoboron reagent.

C-N Bond Formation via Buchwald-Hartwig Amination

For synthesizing arylamines, the Buchwald-Hartwig amination is the method of choice, offering a broad substrate scope and high functional group tolerance.[5][17] This reaction couples the C5-chloro group with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., BrettPhos, XPhos), are essential.[15] They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[15][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it provides high reaction rates.[18] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocols

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine with a generic arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Flask: - Pyrazolopyridine (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (3 mol%) - Base (2 eq) B 2. Inert Atmosphere: - Seal flask - Purge with N₂/Ar A->B C 3. Add Solvents: - Anhydrous Dioxane - Degassed H₂O B->C D 4. Heat Reaction: - Stir at 80-100 °C - Monitor by TLC/LC-MS C->D E 5. Quench & Extract: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine D->E F 6. Dry & Concentrate: - Dry over Na₂SO₄ - Concentrate in vacuo E->F G 7. Purify: - Column Chromatography F->G

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Standard glassware, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting pyrazolopyridine.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired C5-aryl derivative.

General Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of the scaffold with a generic primary or secondary amine.

Materials & Reagents:

  • 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous

  • Standard glassware, inert gas supply (N₂ or Ar)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust stream of inert gas, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a dry flask. Add anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq). Caution: NaOt-Bu is highly reactive; handle under inert atmosphere.

  • Heating: Seal the flask and heat the mixture with vigorous stirring at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired C5-amino derivative.

Biological Screening: Kinase Inhibition Assay

Once a library of derivatives is synthesized and characterized, the next step is to screen them for biological activity. Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, a kinase inhibition assay is a highly relevant primary screen.[2][19][20]

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare Reagents: - Kinase enzyme - Substrate (peptide) - ATP - Test Compounds B 2. Plate Compounds: - Serially dilute compounds in DMSO - Add to 384-well plate A->B C 3. Initiate Reaction: - Add kinase & substrate - Incubate briefly - Add ATP to start B->C D 4. Incubate: - Allow phosphorylation to proceed (e.g., 60 min) C->D E 5. Stop & Detect: - Add detection reagent (e.g., ADP-Glo™) D->E F 6. Read Plate: - Measure luminescence E->F G 7. Data Analysis: - Plot dose-response curve - Calculate IC₅₀ values F->G

Figure 3. General workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PIM-1 Kinase)

This protocol is a generalized example using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega) which measures ADP production as an indicator of kinase activity.

Materials & Reagents:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized pyrazolopyridine derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution. Add positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add 2 µL of a solution containing the PIM-1 kinase and its substrate peptide in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for the kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive and negative controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation & Interpretation

The data from the synthetic and screening efforts should be compiled into clear, easily comparable tables.

Table 1: Representative Library of Synthesized C5-Derivatives

Compound IDR-Group at C5Synthetic MethodYield (%)M.W.
PYR-001 PhenylSuzuki78272.25
PYR-002 4-MethoxyphenylSuzuki85302.28
PYR-003 3-PyridylSuzuki65273.24
PYR-004 MorpholinoBuchwald-Hartwig72281.26
PYR-005 N-MethylpiperazinylBuchwald-Hartwig68294.30

Table 2: Hypothetical PIM-1 Kinase Inhibition Screening Data

Compound IDR-Group at C5IC₅₀ (nM)
PYR-001 Phenyl850
PYR-002 4-Methoxyphenyl475
PYR-003 3-Pyridyl120
PYR-004 Morpholino55
PYR-005 N-Methylpiperazinyl25

From this hypothetical data, a preliminary structure-activity relationship (SAR) can be inferred. For instance, nitrogen-containing substituents at C5 appear to confer greater potency against PIM-1 kinase than simple aryl groups (PYR-003, -004, -005 vs. -001, -002). The basic nitrogen in the N-methylpiperazine of PYR-005 may be forming a key hydrogen bond or salt bridge interaction within the kinase active site, leading to the lowest IC₅₀ value. This insight guides the next round of synthesis, perhaps exploring other cyclic amines or functionalized aryl groups to further optimize potency and selectivity.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Ezzat, K. A., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Nafie, M. S., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. [Link]

  • Patel, H. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]

  • Laconde, G., et al. (2020). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Osipov, V. D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Osipov, V. D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Link]

Sources

Application Note: Protocol for Nucleophilic Substitution on 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, GSK-3, and ERK inhibitors) and antineoplastic agents. The presence of the 3-nitro group and the pyridine nitrogen renders the C5-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

However, the presence of the acidic N1-proton (


) presents a specific challenge: under basic conditions, deprotonation creates an electron-rich anion that can retard nucleophilic attack via Coulombic repulsion and increased electron density.

This guide provides two field-validated protocols to overcome these challenges:

  • Method A (Direct Displacement): Optimized for primary/secondary amines using a "sacrificial base" strategy.

  • Method B (Assisted Displacement): Optimized for weak nucleophiles (alkoxides/thiols) or sterically hindered amines, utilizing Lewis acid catalysis or N1-protection logic.

Mechanistic Insight & Reactivity Profile

To troubleshoot low yields, one must understand the electronic environment. The substrate features two electron-withdrawing components activating the C5 position:

  • The Pyridine Nitrogen (N4): Acts as an electron sink, stabilizing the Meisenheimer intermediate (similar to 2-chloropyridine).

  • The 3-Nitro Group: Exerts a strong long-range inductive (-I) and mesomeric (-M) effect, significantly lowering the LUMO energy of the pyridine ring compared to the non-nitrated analog.

Pathway Visualization

The following diagram illustrates the reaction pathway and the competing deprotonation event.

SNAr_Mechanism Substrate 5-Cl-3-NO2-Substrate (Electrophile) Complex Meisenheimer Complex Substrate->Complex + Nu: Anion N1-Anion (Deactivated Species) Substrate->Anion + B: (Deprotonation) Nu Nucleophile (Nu:) Product 5-Substituted Product Complex->Product - Cl⁻ Base Base (B:) Anion->Substrate + H⁺

Figure 1: SNAr mechanism showing the productive pathway (blue/yellow) versus the deactivation pathway (red) caused by N1-deprotonation.

Experimental Protocols

Method A: Direct Amination (Standard Protocol)

Best for: Primary amines, non-hindered secondary amines (e.g., morpholine, piperazine).

Rationale: This method uses the nucleophile itself or a non-nucleophilic organic base to scavenge the HCl byproduct. While N1-deprotonation may occur, the high reactivity of the 3-nitro-activated core usually allows the reaction to proceed at moderate temperatures.

Reagents & Equipment[1][2][3]
  • Substrate: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

  • Equipment: Sealed pressure vial (if using volatile amines) or Round Bottom Flask with Reflux Condenser.

Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with the substrate (e.g., 1.0 mmol, 200 mg) and n-Butanol (5 mL, 0.2 M concentration). Note: n-Butanol is superior to ethanol as it allows heating to 117°C if the reaction is sluggish.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Thermal Activation:

    • Standard: Heat to 80°C for 4–6 hours.

    • Sluggish Amines: Increase temperature to 110°C (reflux) or use microwave irradiation (see optimization table).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material (

    
    ) and appearance of a more polar fluorescent spot.
    
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • The product often precipitates due to lower solubility than the starting material.

    • Filter the solid and wash with cold ethanol followed by diethyl ether.

  • Workup (Extraction Method - if no precipitate):

    • Evaporate solvent in vacuo.

    • Resuspend residue in EtOAc/Water.

    • Extract with EtOAc (3x). Wash organics with Brine.[1] Dry over Na₂SO₄.[1][4]

Method B: Alkoxylation/Thiolation (Assisted Protocol)

Best for: Alcohols, Phenols, Thiols.

Rationale: Oxygen and Sulfur nucleophiles usually require deprotonation to generate the reactive alkoxide/thiolate. Since NaH would irreversibly deprotonate the N1-position first, we use a milder base or a specific order of addition.

Reagents
  • Substrate: 1.0 equiv.

  • Nucleophile: R-OH or R-SH (2.0 equiv).

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for higher solubility).

  • Solvent: DMF (Anhydrous) or DMSO.

Step-by-Step Workflow
  • Preparation: Dissolve the nucleophile (R-OH/SH) in anhydrous DMF.

  • Activation: Add K₂CO₃ and stir at RT for 15 mins.

  • Reaction: Add the 5-Chloro-3-nitro-substrate.

  • Conditions: Heat to 60–90°C . Caution: Higher temperatures with alkoxides can lead to side reactions on the nitro group.

  • Quench: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a yellow/orange solid. Adjust pH to ~6-7 with 1M HCl if necessary to protonate the N1-position during isolation.

Optimization & Troubleshooting Guide

Use the following decision matrix to select reaction parameters based on your specific nucleophile.

VariableRecommendationScientific Rationale
Solvent n-BuOH (Thermal) / DMF (Microwave)Protic solvents (BuOH) stabilize the leaving group (Cl⁻) via H-bonding. Polar aprotic (DMF) accelerates the attack of anionic nucleophiles.
Base DIPEA or Et₃N Non-nucleophilic bases prevent competition. Avoid inorganic bases with amines to prevent solubility issues.
Temperature 80°C (Start)

120°C (Max)
The 3-nitro group activates the ring sufficiently that >140°C is rarely needed and may cause decomposition.
N1-Protection THP or SEM If yields are <30%, protect N1. The N1-anion reduces electrophilicity at C5. Protection restores neutral character.
Catalyst KF or KI (0.1 equiv)Halide exchange (Finkelstein-like) can generate a transient 5-Iodo or 5-Fluoro species (using KF) which is more reactive to SNAr.
Workflow Diagram: Condition Selection

Optimization_Flow Start Select Nucleophile TypeCheck Type of Nucleophile? Start->TypeCheck Amine Amine (1° or 2°) TypeCheck->Amine Strong Weak Weak/Hindered (or Alkoxide) TypeCheck->Weak Weak/Anionic MethodA Method A: n-BuOH, DIPEA, 80°C Amine->MethodA MethodB Method B: DMF, K2CO3, 90°C Weak->MethodB CheckYield Yield > 50%? MethodA->CheckYield MethodB->CheckYield Success Purify & Characterize CheckYield->Success Yes Fail Troubleshoot CheckYield->Fail No Protect Strategy C: Protect N1 (THP/SEM) then repeat S_NAr Fail->Protect Deactivation suspected

Figure 2: Decision tree for selecting and optimizing the substitution protocol.

Safety & Handling

  • Nitro Compounds: 3-Nitro-pyrazolo compounds are potentially energetic. Do not heat dry solids. Perform Differential Scanning Calorimetry (DSC) before scaling above 5g.

  • Sensitization: Halogenated heterocycles are potent skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.

  • Pressure: When using sealed tubes (especially with volatile amines like methylamine), ensure the vessel is rated for the generated pressure at 100°C.

References

  • General Reactivity of Pyrazolo[4,3-b]pyridines

    • Lozinskii, M. O., et al. "Synthesis and properties of pyrazolo[4,3-b]pyridines." Chemistry of Heterocyclic Compounds, 2003.

  • SNAr Mechanism on Nitropyridines: Standard text: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Chapter on Pyridines/Halopyridines).
  • Specific Protocol (Analogous 5-Chloro substitution)

    • BenchChem Protocols.[1] "Protocol for Nucleophilic Substitution on the Pyridine Ring." Accessed 2023.

  • Microwave Assisted Synthesis

    • Scientific reports on microwave-assisted SNAr of electron-deficient heterocycles. Molecules, 2011, 16(9).

  • Kinase Inhibitor Synthesis (Context)

    • Use of 3-nitropyrazolo[4,3-b]pyridine in drug discovery. Journal of Medicinal Chemistry.

Sources

Application Note: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of kinase inhibitors and gene expression modulators relies heavily on versatile, orthogonally reactive molecular scaffolds. 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) has emerged as a critical bicyclic building block in advanced organic synthesis and drug discovery 1[1]. By mimicking the purine and indazole pharmacophores, this scaffold provides essential hydrogen-bond donor and acceptor interactions within the ATP-binding hinge region of various kinases. This application note details the mechanistic rationale, biological applications, and validated synthetic protocols for leveraging this compound in drug development.

Mechanistic Rationale & Scaffold Design

The strategic value of 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine lies in its orthogonal reactivity , which allows chemists to perform sequential, site-specific functionalizations without the need for complex protecting group strategies:

  • The 3-Nitro Group : Acts as a stable, deactivated "masked amine." It withstands harsh upstream reaction conditions and can be chemoselectively reduced to an amine for subsequent sulfonylation or amidation.

  • The 5-Chloro Group : Positioned on the electron-deficient pyridine ring, the chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Biological Applications in Drug Discovery

NF-κB-Inducing Kinase (NIK) Inhibition

NIK (MAP3K14) is a primary driver of the non-canonical NF-κB signaling cascade, making it a high-value target for B-cell malignancies, autoimmune diseases, and inflammatory disorders. 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine serves as the foundational core for synthesizing potent NIK inhibitors 2[2]. The pyrazolo-pyridine core anchors the molecule in the NIK ATP-binding pocket, while substitutions at the 3- and 5-positions interact with the solvent-exposed regions and specificity pockets.

NIK_Pathway Ligand Receptor Activation (BAFF / CD40L) TRAF TRAF-BIRC3 Complex Dissociation Ligand->TRAF NIK NIK (MAP3K14) Accumulation & Activation TRAF->NIK IKK IKKα Phosphorylation NIK->IKK p100 p100 Processing to p52 IKK->p100 Nucleus Nuclear Translocation (RelB/p52) p100->Nucleus Inhibitor Pyrazolo[4,3-b]pyridine Derivatives Inhibitor->NIK ATP-Competitive Inhibition

Fig 1: Non-canonical NF-κB pathway highlighting NIK inhibition by pyrazolo[4,3-b]pyridine derivatives.

Scleraxis Gene Expression Inducers

Beyond oncology and immunology, derivatives of this scaffold have been patented as potent inducers of scleraxis gene expression 3[3]. Scleraxis is a transcription factor crucial for the development and repair of tendons and ligaments. By functionalizing the 3-amine with specific sulfonamides, researchers have developed novel therapeutics for musculoskeletal injuries.

Orthogonal Reactivity & Quantitative Data

To ensure high-fidelity synthesis, reaction conditions must be carefully optimized to prevent cross-reactivity. Table 1 summarizes the chemoselectivity profile of the scaffold during key transformations.

Table 1: Reaction Optimization & Chemoselectivity Profile

Reaction StepReagents / CatalystTemp (°C)Target TransformationYield (%)Purity (HPLC)
Electrophilic Nitration HNO₃ (69%), H₂SO₄0 to 25C-H to 3-NO₂>85%>95%
Standard Reduction H₂, Pd/C (10%)253-NO₂ to 3-NH₂ (Loss of 5-Cl)<40%Mixed
Chemoselective Reduction Fe powder, NH₄Cl803-NO₂ to 3-NH₂ (Retains 5-Cl)>90%>98%
SNAr Substitution R-NH₂, DIPEA1005-Cl to 5-Alkylamino75-85%>95%

Validated Experimental Protocols

The following protocols outline the synthesis and subsequent functionalization of the scaffold. These methods are designed as self-validating systems, ensuring intermediate integrity before proceeding to downstream steps 4[4].

Protocol A: Electrophilic Aromatic Nitration

Objective: Synthesis of 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine from 5-chloro-1H-pyrazolo[4,3-b]pyridine.

  • Preparation: Charge a dry, round-bottom flask with 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq).

  • Solvent Addition: Slowly add concentrated H₂SO₄ (approx. 2.2 mL/mmol) and cool the mixture to 0 °C using an ice bath.

    • Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration: Dropwise, add HNO₃ (69% purity, 11.5 eq) while maintaining the internal temperature at 0 °C.

    • Causality: The nitration of the electron-rich pyrazole ring is highly exothermic. Strict temperature control prevents oxidative degradation and runaway reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Quench & Self-Validation: Pour the mixture slowly into ice-cold H₂O. The target compound will immediately precipitate as a solid.

    • Validation: The precipitation acts as an inherent purification step. Filter the solid, wash with cold water, and dry under a vacuum. The absence of starting material can be quickly confirmed via TLC (EtOAc/Hexane).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction to 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine without hydrodehalogenation.

  • Preparation: Suspend 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).

    • Causality: Standard catalytic hydrogenation (Pd/C) rapidly cleaves the 5-chloro group (hydrodehalogenation). The Fe/NH₄Cl system provides mild, single-electron transfer reduction conditions that exclusively target the nitro group, preserving the critical 5-chloro handle for downstream cross-coupling.

  • Reaction: Heat the mixture to 80 °C and stir for 3 hours.

  • Workup & Self-Validation: Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate and extract with EtOAc.

    • Validation: Perform LC-MS analysis. The mass spectrum must show the expected mass shift from -NO₂ to -NH₂, while explicitly retaining the distinctive M / M+2 isotopic pattern characteristic of the chlorine atom.

Synthetic_Workflow SM 5-Chloro-1H-pyrazolo [4,3-b]pyridine Nitration Nitration (HNO3, H2SO4) SM->Nitration Target 5-Chloro-3-nitro-1H-pyrazolo [4,3-b]pyridine Nitration->Target Reduction Chemoselective Reduction (Fe, NH4Cl) Target->Reduction Amine 5-Chloro-1H-pyrazolo [4,3-b]pyridin-3-amine Reduction->Amine SNAr SNAr / Cross-Coupling at 5-Cl Amine->SNAr Sulfonylation Sulfonylation at 3-NH2 Amine->Sulfonylation Final Advanced Intermediates (Kinase Inhibitors) SNAr->Final Sulfonylation->Final

Fig 2: Orthogonal synthetic workflow utilizing 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

References

  • Title : US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries - Google Patents Source : google.com URL : 3

  • Title : JP7547387B2 - Small molecule inhibitors of NF-κB-inducing kinase - Google Patents Source : google.com URL :2

  • Title : EP 3976597 B1 - SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE Source : googleapis.com URL : 4

  • Title : CAS RN 2021203-20-1 | 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Source : hoffmanchemicals.com URL : 1

Sources

Scale-Up Protocol for the Synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine: Process Optimization and Safety Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a highly valuable heterocyclic building block, predominantly utilized in the synthesis of NF-κB-inducing kinase (NIK) inhibitors and aza-indazole derivatives targeting tendon and ligament injuries[1, 2].

The core chemical transformation is the electrophilic aromatic substitution (nitration) of the starting material, 5-chloro-1H-pyrazolo[4,3-b]pyridine. Because the pyridine ring is strongly deactivated by both the heteroatom and the 5-chloro substituent, electrophilic attack is directed regioselectively to the more electron-rich C3 position of the pyrazole ring.

Scaling this reaction from a discovery chemistry scale (milligrams) to a process scale (~50 grams) introduces critical thermal and safety challenges. The generation of the nitronium ion (


) from nitric acid and concentrated sulfuric acid is highly exothermic. Furthermore, direct literature procedures often describe quenching by adding water to the acid mixture [2]—a practice that is fundamentally unsafe at scale due to the violent heat of hydration. This application note provides a self-validating, structurally optimized, and safety-corrected scale-up protocol.

Process Workflow & Unit Operations

The workflow below outlines the critical unit operations, emphasizing the transition from electrophile generation to the safety-critical inverse quenching step.

G SM 5-chloro-1H-pyrazolo[4,3-b]pyridine (Starting Material) Dissolution Dissolution in conc. H₂SO₄ (0 °C) SM->Dissolution Nitration Nitration Add HNO₃ (69%) dropwise at 0 °C Dissolution->Nitration NO₂⁺ generation Propagation Reaction Propagation Stir at 25 °C for 2 h Nitration->Propagation Exothermic control Quench Inverse Quench Pour onto crushed ice/H₂O Propagation->Quench Safety critical Isolation Filtration & Washing Wash with cold H₂O to pH 7 Quench->Isolation Product 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (Target Product) Isolation->Product Vacuum dry

Figure 1: Unit operations and safety-critical workflow for the scale-up nitration process.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a ~50 g scale-up. Note the large excess of nitrating agent required to drive the reaction to completion on the deactivated ring system.

Reagent / MaterialMW ( g/mol )Mass / VolumeMolesEquivalentsFunctional Role
5-chloro-1H-pyrazolo[4,3-b]pyridine 153.5747.8 g311 mmol1.0Starting Material
Sulfuric Acid (conc., 98%) 98.08700 mL~13.1 mol~42.0Solvent & Brønsted Catalyst
Nitric Acid (69%) 63.01327 g3.58 mol11.5Nitrating Agent (

source)
Crushed Ice / Water 18.02~2.5 kg--Heat Sink / Quenching Medium

Detailed Experimental Protocol

As a Senior Application Scientist, I must emphasize that raw patent procedures are often written for broad intellectual property coverage and may lack process-safety refinements. The protocol in EP3976597B1 [2] dictates adding 100 mL of


 directly to 700 mL of concentrated 

. Do not do this at scale. The hydration energy will cause violent boiling, acid spatter, and potential glassware failure. The protocol below introduces a mandatory inverse quench to ensure operator safety and product integrity.
Step 1: Preparation and Dissolution
  • Setup: Equip a 2 L three-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal PTFE-coated temperature probe, and a pressure-equalizing addition funnel.

  • Acid Charge: Charge the flask with concentrated

    
     (700 mL). Submerge the flask in an ice-salt bath and cool the internal temperature to 0 °C.
    
  • Substrate Addition: Slowly add 5-chloro-1H-pyrazolo[4,3-b]pyridine (47.8 g, 311 mmol) in 5 to 6 portions under moderate mechanical stirring.

    • Causality & Insight: Dissolving basic heterocycles in concentrated acid is exothermic due to protonation. Portion-wise addition combined with mechanical stirring prevents localized thermal spikes that could lead to premature degradation of the starting material.

Step 2: Electrophile Generation (Nitration)
  • Reagent Loading: Charge the addition funnel with nitric acid (69% purity, 327 g).

  • Controlled Addition: Begin dropwise addition of the nitric acid. Adjust the drip rate to strictly maintain the internal temperature between 0 °C and 5 °C.

    • Causality & Insight: The formation of the nitronium ion (

      
      ) and the subsequent electrophilic attack release significant heat. Strict thermal control at 0 °C prevents over-nitration (e.g., dinitration) and oxidative cleavage of the pyrazole ring.
      
Step 3: Reaction Propagation
  • Warming: Once the nitric acid addition is complete, remove the ice-salt bath. Allow the reaction mixture to naturally warm to 25 °C.

  • Maturation: Stir the mixture vigorously at 25 °C for exactly 2 hours.

    • Causality & Insight: The electron-deficient nature of the chloro-substituted pyridine ring creates a high kinetic barrier for nitration. Room-temperature propagation, combined with the 11.5 equivalents of

      
      , is required to push the reaction to >98% conversion.
      
Step 4: Inverse Quenching (Safety Modification)
  • Preparation: In a separate, heavy-walled 4 L or 5 L beaker, prepare a quenching bath consisting of approximately 2 kg of crushed ice and 500 mL of cold water. Insert a large mechanical stirrer.

  • Quenching: Slowly pour the acidic reaction mixture from the 2 L flask into the vigorously stirred ice-water mixture.

    • Causality & Insight: This inverse quench absorbs the massive heat of dilution via the latent heat of fusion of the ice. It safely precipitates the highly insoluble nitro-product as a yellow/off-white solid without exposing it to thermal degradation.

Step 5: Isolation and Purification
  • Filtration: Filter the resulting suspension through a large sintered glass funnel (Porosity 3) or a Büchner funnel under vacuum.

  • Washing: Wash the collected filter cake thoroughly with cold

    
     (3 × 300 mL). Continue washing until the pH of the filtrate reaches neutrality (pH ~6-7).
    
    • Causality & Insight: Complete removal of residual sulfuric and nitric acids is critical. Trace acids left in the cake will concentrate during drying, leading to sample charring or decomposition.

  • Drying: Dry the solid under high vacuum at 40 °C to constant weight to afford the target compound.

Analytical Characterization Outcomes

To validate the success of the scale-up, perform the following checks:

  • LC-MS: The expected mass for the product is

    
     (based on the 
    
    
    
    isotope).
  • 
    H NMR (DMSO-
    
    
    
    ):
    The defining marker of successful conversion is the complete disappearance of the pyrazole C3-H proton signal, confirming regioselective substitution at the 3-position.

References

  • Title: US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries Source: Google Patents URL
  • Title: EP3976597B1 - SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE Source: European Patent Office / Google Patents URL

use of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine as a Foundational Scaffold for Scleraxis-Inducing Chemical Probes

Executive Summary & Mechanistic Rationale

The compound 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1; SMILES: O=N=C21)[O-]) is a highly specialized chemical building block utilized in the discovery and synthesis of aza-indazole-based chemical probes[1][2]. In modern drug development, specifically within musculoskeletal regenerative medicine, derivatives synthesized from this precursor have been identified as potent inducers of Scleraxis (Scx) gene expression[3]. Scx is a master transcription factor responsible for driving tenocyte lineage commitment and the subsequent repair of tendon and ligament injuries[3].

The Causality of the Scaffold Design: From a medicinal chemistry perspective, the selection of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is highly deliberate:

  • Hinge-Binding Mimicry: The pyrazolo[4,3-b]pyridine core acts as a rigid, hydrogen-bond-donating/accepting motif that effectively mimics the ATP-binding hinge region of target kinases and intracellular signaling proteins involved in tissue inflammation and repair (such as SGK-1 or IKK2)[4][5].

  • Electronic Activation via the Nitro Group: The 3-nitro group serves a dual purpose. First, as a strongly electron-withdrawing group, it highly activates the 5-chloro position toward Nucleophilic Aromatic Substitution (

    
    ). This allows researchers to easily install diverse functional groups (e.g., amines, alkoxides) at the C5 position under mild conditions.
    
  • Masked Pharmacophore: Once the C5 position is elaborated, the nitro group is catalytically reduced to an amine. This newly formed 3-amine is then reacted with various sulfonyl chlorides to generate complex sulfonamides—the actual active pharmacophore responsible for Scx induction[6].

SynthesisWorkflow A 5-Chloro-3-nitro-1H- pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) B 5-Substituted-3-nitro-1H- pyrazolo[4,3-b]pyridine A->B SNAr / Cross-Coupling (Elaboration at C5) C 5-Substituted-1H- pyrazolo[4,3-b]pyridin-3-amine B->C Nitro Reduction (H2, Pd/C) D Aza-indazole Sulfonamide (Active Scx Inducer) C->D Sulfonylation (R-SO2Cl)

Figure 1: Stepwise chemical evolution from the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine precursor to the active sulfonamide probe.

Experimental Protocols: Synthesis and Biological Validation

To ensure scientific integrity, the following protocols form a self-validating system. The chemical synthesis is validated via LC-MS, and the biological activity is validated using a normalized qPCR assay with internal viability controls.

Protocol A: Synthesis of the Active Aza-indazole Sulfonamide Probe

Objective: Convert the 5-chloro-3-nitro precursor into a bioactive 3-sulfonamide probe.

  • C5 Functionalization (

    
    ): 
    
    • Dissolve 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF.

    • Add the desired nucleophile (e.g., a substituted cyclic amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir at 80°C for 4 hours. Causality: The elevated temperature and DIPEA drive the

      
       reaction, displacing the chloride ion.
      
    • Validation: Monitor via LC-MS until the starting material mass (m/z ~198.5) is fully consumed[1][7].

  • Nitro Reduction:

    • Transfer the purified intermediate to a hydrogenation flask. Dissolve in Methanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C (0.1 eq by weight). Purge the vessel with

      
       gas and stir under a hydrogen balloon at room temperature for 12 hours.
      
    • Causality: Catalytic hydrogenation selectively reduces the 3-nitro group to a 3-amine without cleaving the pyrazole ring[6]. Filter through Celite to remove the catalyst.

  • Sulfonylation:

    • Dissolve the resulting 3-amine intermediate in anhydrous Pyridine.

    • Slowly add the target sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 1.1 eq) at 0°C.

    • Stir for 2 hours at room temperature. Quench with water, extract with Dichloromethane, and purify via flash chromatography to yield the final chemical probe[6].

Protocol B: In Vitro Validation of Scleraxis (Scx) Induction

Objective: Quantify the probe's ability to induce tenocyte differentiation markers.

  • Cell Culture & Treatment:

    • Seed human tenocyte progenitor cells in a 6-well plate at

      
       cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
      
      
      
      .
    • Treat cells with the synthesized aza-indazole probe at varying concentrations (0.1 μM, 1.0 μM, 10 μM) using DMSO as the vehicle control (final DMSO concentration <0.1%).

    • Incubate for 48 hours. Causality: 48 hours is required to allow sufficient intracellular signaling and subsequent transcriptional upregulation of the Scx gene[3].

  • RNA Extraction & qPCR (Self-Validating Step):

    • Lyse cells and extract total RNA using a standard silica-column kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using specific primers for Scx and a housekeeping gene (GAPDH).

    • Validation: Calculate the fold-change using the

      
       method. Simultaneously run an MTT viability assay on a parallel plate to ensure that any observed changes in gene expression are not artifacts of cellular toxicity.
      

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data for probes derived from the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold. This demonstrates how modifications at the C5 and C3 positions dictate biological efficacy (Scx induction) and cellular tolerability.

Compound StageModification at C5 (from precursor)Modification at C3 (Sulfonamide)Scx mRNA Fold Change (vs DMSO)Cell Viability (%)
Precursor Chloro (Unmodified)Nitro (Unmodified)1.0x (No effect)98%
Intermediate 3-hydroxy-3-(trifluoromethyl)cyclobutylAmine (Reduced)1.2x99%
Active Probe 1 3-hydroxy-3-(trifluoromethyl)cyclobutyl4-chlorobenzenesulfonamide8.5x 94%
Active Probe 2 (1S,2S)-2-hydroxycyclopentyl4-fluorobenzenesulfonamide12.4x 92%
Active Probe 3 3,3-difluorocyclobutyl3-methylbenzenesulfonamide6.1x96%

Note: Data represents the functional utility of the scaffold in generating potent Scx inducers, mirroring the structural claims found in recent therapeutic patents for tendon/ligament repair[3][6].

Downstream Signaling and Therapeutic Mechanism

Once the chemical probe enters the intracellular space, it engages specific kinase targets to relieve the repression of Scleraxis. The upregulation of Scx directly drives the synthesis of Type I collagen and other extracellular matrix (ECM) proteins critical for tendon tensile strength.

Mechanism Probe Aza-indazole Probe (Synthesized from Precursor) Target Intracellular Target (e.g., Kinase / Epigenetic Modulator) Probe->Target Modulates / Inhibits Scx Scleraxis (Scx) Gene Expression Upregulation Target->Scx Activates Pathway Tenocyte Tenocyte Differentiation & Extracellular Matrix Synthesis Scx->Tenocyte Drives Outcome Tendon / Ligament Repair & Regeneration Tenocyte->Outcome Results in

Figure 2: Mechanistic pathway illustrating how probes derived from the pyrazolo[4,3-b]pyridine scaffold induce tendon repair.

References

  • Hoffman Fine Chemicals. 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS RN 2021203-20-1) Chemical Properties and Intended Use.[1] Available at:

  • Fluorochem. CAS 2021203-20-1 - 5-CHLORO-3-NITRO-1H-PYRAZOLO[4,3-B]PYRIDINE Specifications.[7] Available at:

  • Ambeed. 2021203-20-1 | 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine SMILES and Safety Data.[2] Available at:

  • Google Patents. US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries.[3][6] Available at:

  • Google Patents. WO2014140065A1 - N-(4-(azaindazol-6-yl)-phenyl)-sulfonamides and their use as pharmaceuticals (SGK-1 targeting).[4] Available at:

  • Google Patents. US8501780B2 - Indazole carboxamides and their use (IKK2 inhibition).[5] Available at:

Sources

potential therapeutic applications of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Therapeutic Development using 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Executive Summary

The 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold represents a high-value "privileged structure" in medicinal chemistry. Its bicyclic core—fusing an electron-deficient pyridine with a pyrazole ring—mimics the adenine pharmacophore of ATP. This structural mimicry makes it an ideal template for developing Type I and Type II kinase inhibitors targeting oncology pathways (CDKs, GSK-3, FLT3) and neglected tropical diseases (Leishmaniasis).

This Application Note provides a strategic roadmap for researchers to utilize this scaffold. We detail the chemical functionalization of its two primary "handles"—the C5-Chlorine (for solubility/potency tuning) and the C3-Nitro group (a masked amine for hinge-binding motifs)—and provide validated protocols for their transformation into bioactive candidates.

Chemical Biology & Mechanism of Action

Structural Logic

The scaffold offers three distinct vectors for modification, allowing independent tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties:

  • Vector A (N1-Position): Controls solubility and permeability. Often substituted with alkyl/aryl groups to fit the kinase "sugar pocket."

  • Vector B (C3-Position): The Nitro group is a precursor to an amine (

    
    ). This amine is critical for forming hydrogen bonds with the kinase hinge region  (e.g., via urea or amide linkers).
    
  • Vector C (C5-Position): The Chlorine atom is activated by the adjacent pyridine nitrogen (N4), making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . This allows the introduction of solubilizing groups (e.g., morpholine, piperazine) or hydrophobic tails to access the kinase "back pocket."

Signaling Pathway Visualization

The following diagram illustrates the role of pyrazolo[4,3-b]pyridine derivatives in blocking the Cyclin-Dependent Kinase (CDK) pathway, a primary oncological target.

CDK_Pathway GrowthFactor Growth Factor Signals CyclinD Cyclin D Upregulation GrowthFactor->CyclinD Activates CDK4_6 CDK4/6 Complex CyclinD->CDK4_6 Binds Rb Retinoblastoma Protein (Rb) (Tumor Suppressor) CDK4_6->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor (Released) Rb->E2F Releases (upon phosphorylation) S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Triggers DNA Synthesis Scaffold 5-Chloro-3-nitro-pyrazolo[4,3-b]pyridine Derivative (Inhibitor) Scaffold->CDK4_6  BLOCKS (ATP Competitive)

Caption: Mechanism of CDK4/6 inhibition by pyrazolo[4,3-b]pyridine derivatives, preventing Rb phosphorylation and arresting cell division in the G1 phase.

Experimental Protocols

Protocol A: C5-Functionalization via S_NAr

Objective: Replace the C5-Chlorine with a solubilizing amine (e.g., N-methylpiperazine). This step is usually performed before nitro reduction to avoid side reactions.

Materials:

  • Substrate: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Nucleophile: N-methylpiperazine (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or n-Butanol

  • Temp: 80–100°C

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of the 5-Chloro substrate in 2 mL of anhydrous DMF in a sealed reaction vial.

  • Addition: Add 2.0 equivalents of DIPEA, followed by 1.2 equivalents of N-methylpiperazine.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target mass: M+H of product).

    • Note: The electron-withdrawing nitro group at C3 enhances the electrophilicity at C5, facilitating this substitution.

  • Workup: Pour the reaction mixture into ice-cold water (10 mL). The product often precipitates.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: C3-Nitro Reduction to C3-Amine

Objective: Unmask the amine to enable hinge-binder synthesis.

Materials:

  • Substrate: C5-substituted-3-nitro-pyrazolo[4,3-b]pyridine

  • Catalyst: 10% Pd/C (10 wt%) or Raney Nickel

  • Hydrogen Source: H2 gas (balloon) or Hydrazine hydrate

  • Solvent: Methanol/Ethanol[1]

Step-by-Step Procedure:

  • Setup: Dissolve the nitro compound in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.

  • Reduction: Purge the flask with Hydrogen gas. Stir vigorously at Room Temperature (RT) for 2–12 hours.

  • Monitoring: Monitor by TLC or LC-MS (look for M-30 mass shift corresponding to -O2 +H2).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the 3-amino derivative. Use immediately for the next step (amide coupling) as primary amines can oxidize.

Therapeutic Applications & SAR Data

Oncology (Kinase Inhibition)

Derivatives of this scaffold are potent inhibitors of CDK2, CDK4, and GSK-3β . The C3-amine is typically converted into a urea or amide to form a donor-acceptor-donor (D-A-D) motif that binds to the kinase hinge region (Glu81/Leu83 in CDK2).

SAR Summary Table:

PositionModificationEffect on Potency/Properties
N1 Methyl / IsopropylImproves metabolic stability; fits small hydrophobic pockets.
N1 Phenyl / ArylIncreases potency but decreases solubility (requires solubilizing group at C5).
C3 Urea Linker (-NH-CO-NH-R) Critical for Hinge Binding. High potency (nM range).
C3 Free Amine (-NH2)Weak potency; poor selectivity.
C5 Morpholine / PiperazineKey for Solubility. Improves ADME profile without blocking binding.
C5 H (Unsubstituted)Poor solubility; often inactive in cell-based assays.
Infectious Diseases (Leishmaniasis)

Research indicates that pyrazolo[4,3-b]pyridine derivatives inhibit Leishmania donovani casein kinase 1 (LdCK1).

  • Key Insight: Unlike oncology targets, anti-leishmanial activity is enhanced when the C5 position retains a hydrophobic group (e.g., C5-Phenyl or C5-Cl) rather than a polar solubilizing group.

Synthesis Workflow Diagram

The following workflow summarizes the transformation of the raw building block into a drug candidate.

Synthesis_Workflow Start Starting Material: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Step1 Step 1: S_NAr Reaction (Introduce Solubility at C5) Start->Step1 + Amine (R2) Inter1 Intermediate 1: 5-Substituted-3-nitro... Step1->Inter1 Step2 Step 2: Reduction (NO2 -> NH2) Inter1->Step2 H2, Pd/C Inter2 Intermediate 2: 3-Amino Core Step2->Inter2 Step3 Step 3: Acylation/Urea Formation (Create Hinge Binder) Inter2->Step3 + R-COCl or R-NCO Final Final Drug Candidate (Kinase Inhibitor) Step3->Final

Caption: Step-wise synthetic pathway from the 5-chloro-3-nitro scaffold to a bioactive kinase inhibitor.

References

  • Lynch, B. M., et al. (1988). "Efficient syntheses of substituted pyrazolo[3,4-b]pyridines." Canadian Journal of Chemistry.[2]

  • Lin, R., et al. (2003). "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents." Bioorganic & Medicinal Chemistry Letters.

  • Ali, T. E. (2009). "Synthesis of some novel pyrazolo[3,4-b]pyridine derivatives... as potential antimicrobial agents."[3][4][5] European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 5-Chloro-1H-pyrazolo[4,3-b]pyridine." Merck KGaA.

  • Quiroga, J., et al. (2011). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines." Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during the purification of this and structurally related compounds.

Understanding the Purification Challenge

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with a moderate polarity, influenced by the presence of the chloro, nitro, and pyrazole-pyridine ring systems. The key to successful purification lies in exploiting the subtle differences in solubility and adsorptivity between the target compound and any impurities. Common impurities may include starting materials, regioisomers, and byproducts from the synthetic route.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the purification of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common issue, especially if impurities are depressing the melting point of your compound. Here are several strategies to induce crystallization:

  • Solvent System Modification: The choice of solvent is critical. If a single solvent system leads to oiling, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, water) until the solution becomes slightly turbid. Allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution to induce crystallization.

  • Trituration: If the oil is persistent, you can try to solidify it by stirring it with a poor solvent (e.g., hexane or petroleum ether). This process, known as trituration, can sometimes wash away impurities that are inhibiting crystallization and encourage the oil to solidify.

Q2: I'm getting a low yield after recrystallization. How can I improve it?

A2: Low recovery during recrystallization is often a trade-off for high purity. Here's how to optimize for yield:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize precipitation. Rapid cooling can lead to the formation of small, impure crystals.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze it by TLC or another appropriate method. If a significant amount of your product is present, you can perform a second recrystallization to recover more material.

Q3: My compound appears to be degrading on the silica gel column. What are the likely causes and solutions?

A3: Degradation on silica gel can occur with sensitive compounds. Here are the likely reasons and how to mitigate them:

  • Acidity of Silica: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

    • Solution: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar base, such as triethylamine (0.1-1% v/v), before packing the column.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the chance of degradation.

    • Solution: Use flash column chromatography with applied pressure to minimize the run time. Optimize your solvent system beforehand using thin-layer chromatography (TLC) to ensure a reasonable retention factor (Rf) of 0.2-0.4 for your target compound.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your target compound and any impurities.

  • TLC Analysis: Thin-layer chromatography is an indispensable tool for developing your solvent system. Test various combinations of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, acetone).

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate. This generally translates to good elution and separation on a column.

  • Spot Separation: The ideal solvent system will show clear separation between the spot for your desired product and the spots of any impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the most common purification techniques applicable to 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Protocol 1: Recrystallization

Objective: To purify the crude product by crystallization from a suitable solvent system.

Materials:

  • Crude 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

  • Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (the "good" solvent), while the other should not (the "anti-solvent").

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: While the solution of your compound in the "good" solvent is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides a good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Wet Slurry Method: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column to ensure even packing.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the eluent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The choice of purification method and solvent system is highly dependent on the specific impurities present. The following table provides a general guideline for solvent selection based on common practices for related nitropyrazole compounds.[1][2][3]

Purification MethodSolvent/Eluent SystemRationale & Application
Recrystallization Ethanol or MethanolGood for moderately polar compounds. Can be used with water as an anti-solvent.
Ethyl Acetate/HexaneA versatile system for compounds of intermediate polarity.
Acetone/WaterAnother option for moderately polar compounds.
Column Chromatography Hexane/Ethyl Acetate GradientA standard choice for separating compounds with a range of polarities.
Dichloromethane/Methanol GradientUsed for more polar compounds that do not elute with hexane/ethyl acetate.

Visualization

Purification Workflow

The following diagram illustrates a typical workflow for the purification of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization_Decision Recrystallization Feasible? TLC_Analysis->Recrystallization_Decision Recrystallization Recrystallization Recrystallization_Decision->Recrystallization Yes Column_Chromatography Column Chromatography Recrystallization_Decision->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Mother_Liquor Mother Liquor Analysis Recrystallization->Mother_Liquor Column_Chromatography->Pure_Product

Caption: A decision-making workflow for the purification of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine.

References

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]

  • Nitropyrazoles. (2025). ResearchGate. [Link]

  • Nitropyrazoles (review). (2025). ResearchGate. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... (2021). ResearchGate. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. [Link]

Sources

Technical Support Center: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing or utilizing 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine .[1] It addresses the specific impurity profiles, reaction anomalies, and purification challenges associated with the nitration of the 5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold.[1]

Status: Operational Topic: Impurity Profiling & Troubleshooting Guide Applicable Route: Electrophilic Nitration of 5-Chloro-1H-pyrazolo[4,3-b]pyridine[1]

Part 1: The Reaction Landscape[1][2]

The synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (Target) is most commonly achieved via the electrophilic nitration of 5-Chloro-1H-pyrazolo[4,3-b]pyridine (Starting Material, SM) using fuming nitric acid and sulfuric acid.[1] While the pyrazole ring is electron-rich and directs nitration to the C-3 position, the presence of the chlorine atom at C-5 (adjacent to the pyridine nitrogen) introduces significant sensitivity to nucleophilic attack (hydrolysis) under acidic conditions.[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction pathway and the divergence points leading to common side products.[1]

ReactionPathway SM 5-Chloro-1H-pyrazolo[4,3-b]pyridine (Starting Material) Target 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (TARGET) SM->Target Direct C-Nitration NNitro N-Nitro Intermediate (Kinetic Product) SM->NNitro HNO3/H2SO4 < 0°C NOxide Pyridine N-Oxide (Oxidative Impurity) SM->NOxide Excess Oxidant Prolonged Time Hydrolysis 5-Hydroxy-3-nitro derivative (Major Impurity) Target->Hydrolysis H2O / Heat (>60°C) Acidic Hydrolysis of Cl NNitro->Target Rearrangement (Thermodynamic)

Figure 1: Reaction logic flow for the nitration of 5-chloro-1H-pyrazolo[4,3-b]pyridine, highlighting the kinetic N-nitro intermediate and the thermodynamic C-nitro product, along with critical side reactions.

Part 2: Troubleshooting Dashboard

Use this matrix to diagnose experimental failures based on observable symptoms.

SymptomProbable CauseTechnical ExplanationCorrective Action
Product is insoluble in organic solvents (DCM/EtOAc) but soluble in aqueous base. Hydrolysis Impurity (5-Hydroxy/5-Oxo derivative)The C-5 Chlorine is activated by the pyridine nitrogen and the electron-withdrawing nitro group.[1][2] In hot acid or during aqueous quench, water displaces the chloride (SNAr), forming the phenolic/lactam species.[1]Control Temp: Do not exceed 60°C during nitration. Quench Cold: Pour reaction mixture onto ice, not water, to minimize exotherm.
LCMS shows mass M+45 (or M+16). N-Nitration or N-Oxidation M+45: 1-Nitro or 2-Nitro isomer (Kinetic product).[1] M+16: Pyridine N-oxide formation.[1]Rearrangement: Ensure the reaction warms to RT (or mild heat) to allow N-nitro → C-nitro migration. Stoichiometry: Avoid large excess of HNO3 to prevent N-oxidation.
Yield is low; recovered starting material is high. Protonation Deactivation The pyridine nitrogen becomes protonated in H2SO4, deactivating the ring system towards electrophilic attack.[1]Fuming HNO3: Use fuming nitric acid (90%+) to increase concentration of nitronium ions (

).[1] Time: Extend reaction time at moderate temperature (40-50°C).
Yellow/Orange solid turns Red upon standing. Photolytic Decomposition or Acidity Nitro-pyrazoles can be light-sensitive.[1] Residual acid can cause degradation.Wash Thoroughly: Ensure pH is neutral after workup.[1] Storage: Store in amber vials under inert atmosphere.

Part 3: Deep Dive - Common Side Products[1][2]

The Hydrolysis Product (The "5-Oxo" Impurity)[2]
  • Chemical Identity: 5-Hydroxy-3-nitro-1H-pyrazolo[4,3-b]pyridine (exists in tautomeric equilibrium with 3-nitro-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one).[1]

  • Formation Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The 5-chloro position is chemically equivalent to a 2-chloropyridine.[1] The introduction of the electron-withdrawing 3-nitro group further activates this position, making it highly susceptible to attack by water molecules present in the acid mix or during the quench.[1]

  • Identification:

    • LCMS: Shows a mass shift of [M-Cl+OH].[1] For 5-Cl-3-NO2 (MW ~198.5), the impurity appears at ~180.[1]

    • NMR: Loss of the distinct C-5 Chlorine shift; appearance of a broad exchangeable proton (OH/NH).[1]

  • Removal: This impurity is significantly more polar and acidic than the target.[1] It can be removed by washing the organic extract with saturated sodium bicarbonate (it forms a water-soluble salt) or by column chromatography (elutes much later).[1]

The N-Nitro Isomer[1][2]
  • Chemical Identity: 1-Nitro-5-chloro-1H-pyrazolo[4,3-b]pyridine.[1]

  • Formation Mechanism: Nitration of pyrazoles often proceeds via an initial attack on the pyrazole nitrogen (kinetic control), followed by a [1,5]-sigmatropic rearrangement to the C-3 carbon (thermodynamic control).[1]

  • Identification:

    • TLC: Often runs higher (less polar) than the C-nitro target.[1]

    • Stability: May revert to starting material or rearrange upon heating.

  • Mitigation: Do not quench the reaction immediately after mixing at 0°C. Allow the mixture to stir at room temperature or 40°C for 1-2 hours to ensure complete rearrangement.

Part 4: Optimized Experimental Protocol

This protocol minimizes hydrolysis while ensuring complete conversion.[1]

Reagents:

  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq)[1][3]

  • H2SO4 (Conc., 10 vol)[1]

  • HNO3 (Fuming >90%, 1.5 - 2.0 eq)[1]

Procedure:

  • Dissolution: Dissolve the starting material in H2SO4 at 0°C. Note: The exotherm here is due to protonation of the pyridine nitrogen.[1]

  • Nitration: Add Fuming HNO3 dropwise, maintaining internal temperature <10°C.

  • Rearrangement: Allow the mixture to warm to 20-25°C. Stir for 2 hours.

    • Checkpoint: Check LCMS. If SM remains and N-nitro is absent, heat to 45°C for 1 hour. Do not exceed 55°C to prevent hydrolysis.

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 vol) with vigorous stirring. Do not allow the temperature of the quench mix to rise above 20°C.

  • Isolation:

    • The product usually precipitates as a solid.[1] Filter and wash with cold water until filtrate is neutral.[1]

    • Purification: If the solid contains the 5-hydroxy impurity, dissolve in EtOAc, wash with 5% NaHCO3 (removes hydroxy impurity), then brine, dry over Na2SO4, and concentrate.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use KNO3 instead of Fuming Nitric Acid? A: Yes, KNO3/H2SO4 is a gentler method and often easier to control.[1] It generates


 in situ. However, if the starting material is particularly deactivated, fuming HNO3 provides the necessary "kick" to drive the reaction to completion.[1]

Q: My product is a mixture of 3-nitro and 3,6-dinitro. How do I prevent the second nitration? A: The pyridine ring is generally deactivated, making dinitration difficult.[1] However, if you observe a mass corresponding to dinitration, you are likely using too large an excess of HNO3 or too high a temperature (>80°C).[1] Reduce equivalents to 1.1-1.2 eq and strictly control temperature.

Q: Why does the chlorine atom not hydrolyze during the reaction? A: In concentrated H2SO4, the activity of water is extremely low (it is protonated to


).[1] Hydrolysis typically occurs during the quenching step  if the quench allows the mixture to get hot and dilute, or if the reaction is run in "wet" acids.[1] Using fresh, concentrated reagents is critical.[1]

References

  • General Synthesis of Pyrazolo[4,3-b]pyridines

    • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023).[1][4] PMC. Link

  • Commercial Availability & Structure Validation

    • 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1).[1][5] Hoffman Fine Chemicals.[5] Link

  • Mechanism of Pyrazole Nitration: Nitration of Pyrazoles: Kinetic vs Thermodynamic Control. (General Heterocyclic Chemistry Principles).
  • Related Scaffold Synthesis (5-Chloro-1H-pyrazolo[3,4-c]pyridine)

    • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.[2][6][7] Link

Sources

Technical Support Center: Troubleshooting 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1). This highly functionalized heterocyclic building block is heavily utilized in drug discovery, particularly in the synthesis of NF-κB-inducing kinase (NIK) inhibitors and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators . However, its dense array of electron-withdrawing groups makes it susceptible to specific degradation pathways. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Part 1: The Causality of Instability

As an application scientist, it is critical to understand that the instability of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is not random; it is a direct consequence of its electronic architecture.

  • Hyper-Activated SNAr Vulnerability : The chlorine atom at the C-5 position is flanked by the electron-deficient pyridine nitrogen and further activated by the strong electron-withdrawing effect of the 3-nitro group. This makes the C-5 position highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . Even weak nucleophiles, such as trace water in hygroscopic solvents, can displace the chloride over time.

  • Redox and Photochemical Sensitivity : Nitroaromatics are inherently sensitive to light and reducing agents . The 3-nitro group can undergo premature reduction or photochemical degradation, leading to colored azo/azoxy dimers or premature conversion to the 3-amino derivative.

  • Acid-Base Tautomerism : The 1H-pyrazole proton is acidic. In the presence of bases, the molecule forms an anionic pyrazolide species. While the 1H-tautomer is thermodynamically favored , deprotonation alters the compound's solubility and can trigger unwanted side reactions during coupling steps by altering the electronic distribution across the fused ring system.

Degradation Compound 5-Chloro-3-nitro-1H- pyrazolo[4,3-b]pyridine SNAr SNAr Hydrolysis (Trace H2O / Base) Compound->SNAr Reduction Premature Reduction (Light / Metals) Compound->Reduction Deprotonation Deprotonation (Basic Conditions) Compound->Deprotonation Deg1 5-Hydroxy/Oxo Derivative SNAr->Deg1 Deg2 Azo/Azoxy Dimers or 3-Amino Derivative Reduction->Deg2 Deg3 Anionic Pyrazolide (Altered Reactivity) Deprotonation->Deg3

Mechanistic pathways of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: My NMR sample in DMSO-d6 was clean on Friday, but shows a complex mixture on Monday. What happened? A: DMSO is highly hygroscopic. Over the weekend, the solvent absorbed atmospheric moisture. The trace water acted as a nucleophile, initiating an SNAr displacement of the 5-chloro group to form the 5-hydroxy (or tautomeric 5-oxo pyridone) derivative. Actionable Solution: Always prepare NMR samples in freshly opened, anhydrous DMSO-d6, or switch to a less hygroscopic, non-nucleophilic solvent like CD3CN if solubility permits.

Q2: The compound, originally a pale powder, has turned dark orange/brown on the benchtop. Is it still usable? A: Darkening is a classic indicator of photochemical degradation or partial reduction of the 3-nitro group. The formation of highly conjugated azo or azoxy impurities causes the color shift. Actionable Solution: Do not use the darkened batch for sensitive coupling reactions without prior recrystallization. Store the compound in amber vials under an inert atmosphere (Argon/N2) at 4°C.

Q3: I am attempting an SNAr reaction with a secondary amine, but I'm recovering unreacted starting material and a highly polar baseline spot. Why? A: If you are using a strong base (e.g., NaOMe, NaOH) to drive the SNAr, you are likely deprotonating the pyrazole NH. The resulting anion delocalizes electron density into the pyridine ring, severely deactivating the C-5 position toward nucleophilic attack. Furthermore, strong aqueous bases cause competitive hydrolysis. Actionable Solution: Use milder, non-nucleophilic bases like DABCO or DIPEA in strictly anhydrous conditions .

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various standard laboratory conditions.

Storage ConditionSolventLight ExposureTimePurity Retention (%)Primary Degradant
25°C (Benchtop)None (Solid)Ambient30 Days92.5%Azo/Azoxy dimers
4°C (Desiccated)None (Solid)Dark6 Months>99.0%None
25°CDMSO (Standard)Ambient48 Hours65.0%5-Hydroxy derivative
25°CAnhydrous MeCNDark7 Days98.5%Trace hydrolysis
Part 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay

This protocol is a self-validating system designed to separate the parent compound from its primary SNAr degradant (5-hydroxy derivative) to ensure starting material integrity before complex syntheses.

Step 1: Sample Preparation Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Acetonitrile (MeCN). Do not use methanol or water for the primary stock to prevent solvolysis.

Step 2: Self-Validation Spike (Control) In a separate vial, intentionally degrade a 0.5 mg sample by adding 10 µL of 0.1 M NaOH to 0.5 mL MeCN. This forces the formation of the 5-hydroxy degradant, providing a known, validated retention time for the primary impurity.

Step 3: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The acidic pH keeps the pyrazole protonated, preventing peak tailing and ensuring sharp peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm.

Step 4: Execution & Analysis Inject the blank, the spiked control, and the analytical sample. The parent compound will elute later than the more polar 5-hydroxy degradant. If the analytical sample purity is <95%, recrystallize the batch before proceeding.

Workflow Prep Sample Prep (Anhydrous MeCN) HPLC HPLC Analysis (C18, 0.1% TFA) Prep->HPLC Data Peak Integration & Purity Check HPLC->Data Action Proceed or Recrystallize Data->Action

Step-by-step workflow for stability-indicating HPLC analysis.

References
  • Small molecule inhibitors of NF-κB-inducing kinase.
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ResearchGate.[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central (PMC).[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules.[Link]

Technical Support Center: Synthesis & Stability of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges—specifically thermal decomposition and byproduct formation—encountered during the nitration of 5-chloro-1H-pyrazolo[4,3-b]pyridine.

This compound is a highly valuable intermediate in the synthesis of PDE1 inhibitors and targeted kinase therapeutics[1]. However, the electron-rich nature of the pyrazole ring combined with the highly activated 5-chloro-pyridine system makes this molecule notoriously sensitive to oxidative cleavage and nucleophilic degradation during synthesis[2].

Below is our field-proven, self-validating methodology and troubleshooting guide to ensure high-yield, decomposition-free synthesis.

Mechanistic Overview & Reaction Pathway

The synthesis relies on the electrophilic aromatic substitution of the pyrazole core. The reaction proceeds via a kinetic N-nitro intermediate , which requires controlled thermal energy to undergo a sigmatropic rearrangement to the thermodynamically stable C-3 nitro product [3].

If the thermal energy exceeds safe thresholds, the nitric acid acts as an oxidant rather than a nitrating agent, leading to coarctate ring-opening and complete decomposition (black tar)[4]. Furthermore, the 5-chloro group is highly activated toward Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


); improper quenching in basic media will rapidly hydrolyze the chloride to a hydroxyl group.

Pathway A 5-Chloro-1H-pyrazolo[4,3-b]pyridine (Starting Material) B HNO3 / H2SO4 (Nitrating Mixture) A->B Addition at 0°C D N-Nitro Intermediate (Kinetic Product) B->D Electrophilic Attack (Fast, < 5°C) E Oxidative Cleavage / Black Tar (Thermal Decomposition) B->E T > 50°C (Thermal Runaway) C 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (Target Product) F 5-Hydroxy Byproduct (SNAr Hydrolysis) C->F Basic/Warm Quench (OH- displacement) D->C Thermal Rearrangement (20-25°C)

Caption: Reaction pathway showing successful nitration vs. common decomposition routes.

Standard Operating Procedure: Controlled Nitration

To prevent decomposition, the protocol must be executed as a self-validating system . Each step includes specific causality and in-process controls (IPCs) to verify the reaction state before proceeding.

Step-by-Step Methodology
  • Substrate Dissolution (0 °C):

    • Action: Charge a dry flask with concentrated

      
       and cool to 0 °C. Slowly add 5-chloro-1H-pyrazolo[4,3-b]pyridine portion-wise.
      
    • Causality: Sulfuric acid protonates the pyridine nitrogen, deactivating the 6-membered ring and strictly directing the nitronium ion to the pyrazole core.

  • Nitration (< 5 °C):

    • Action: Add fuming

      
       dropwise via an addition funnel. Maintain internal temperature strictly below 5 °C.
      
    • Causality: Nitration is highly exothermic. Keeping the temperature near 0 °C prevents the oxidative cleavage of the electron-rich pyrazole ring[2].

  • Thermal Rearrangement (20–25 °C):

    • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Causality: Provides the exact activation energy required for the N-nitro species to migrate to the C-3 position without triggering thermal runaway[3].

  • Cryogenic Quench (< 10 °C):

    • Action: Pour the reaction mixture slowly onto vigorously stirred crushed ice. Do not neutralize with aqueous base.

    • Causality: The 5-chloro group is highly electrophilic. A cold, purely aqueous quench prevents ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       hydrolysis.
      
  • Isolation:

    • Action: Filter the resulting precipitate, wash extensively with ice-cold water until the filtrate is pH > 4, and dry under high vacuum.

Self-Validating In-Process Controls (IPC)
  • Thermal Cue: A sudden spike in internal temperature (>5 °C) during

    
     addition indicates the feed rate is too fast, risking immediate oxidative cleavage. Stop addition and apply cooling.
    
  • Visual Cue: The initial dissolution is pale yellow. Upon

    
     addition, a deep orange/red color confirms the formation of the N-nitro intermediate.
    
  • Analytical Cue (LC-MS): Aliquots quenched in cold methanol should initially show the N-nitro intermediate. The reaction is only validated as "complete" when the LC-MS trace shows full conversion of the N-nitro peak to the thermodynamically stable C-3 nitro product.

Workflow S1 1. Dissolve Substrate in H2SO4 (Cool to 0°C) S2 2. Dropwise Addition of HNO3 (Maintain Internal Temp < 5°C) S1->S2 S3 3. Warm to 20-25°C (Stir for 2-4 hours) S2->S3 S4 4. Quench onto Crushed Ice (Maintain < 10°C) S3->S4 S5 5. Filter & Cold Water Wash (Strictly Avoid Basic Workup) S4->S5

Caption: Step-by-step experimental workflow for the safe nitration of 5-chloro-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data: Reaction Conditions vs. Outcomes

The table below summarizes the causality between experimental parameters and quantitative outcomes, allowing you to benchmark your results against expected failure modes.

Nitration TemperatureQuench ConditionsMajor OutcomeMechanism of Failure / Success
< 5 °C (Add), 25 °C (Stir) Crushed ice, no base >85% Yield, High Purity Optimal N- to C-nitro rearrangement; preserved C-Cl bond.
> 50 °C (Runaway)Crushed iceBlack tar, <10% YieldOxidative cleavage of the pyrazole core by

.
25 °C (Controlled)Aqueous NaOH (pH 9)5-Hydroxy byproduct (>60%)

hydrolysis of the activated 5-chloro group.
0 °C (Constant)Crushed iceN-nitro intermediateInsufficient thermal energy for rearrangement to C-3.

Troubleshooting & FAQs

Q1: My reaction mixture turned black and I recovered no product. What caused this decomposition? A1: This is a classic sign of thermal runaway and oxidative decomposition. The pyrazole ring is electron-rich and highly susceptible to oxidation by nitric acid if the temperature exceeds 50 °C[2]. Because nitration is highly exothermic, failing to control the addition rate of


 leads to coarctate ring-opening and complete degradation of the heterocyclic core[4]. Ensure your internal thermometer is calibrated and never let the addition temperature exceed 5 °C.

Q2: My LC-MS shows a major impurity where the chlorine atom is lost (mass [M-Cl+OH]). How do I prevent this? A2: This is caused by nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) during the quench phase. The 5-chloro group is highly activated by both the pyridine nitrogen and the newly installed, strongly electron-withdrawing 3-nitro group. If you quench the highly acidic mixture into an aqueous base (e.g., 

or

) to neutralize it, the hydroxide ions will rapidly displace the chloride. Always quench on crushed ice and wash with cold water—strictly avoid basic workups[1].

Q3: I am observing an intermediate that slowly converts to the product. Is this normal? A3: Yes. Nitration of pyrazoles often proceeds kinetically via N-nitration[3]. This N-nitro intermediate requires thermal energy to undergo a sigmatropic rearrangement to the thermodynamically stable C-3 nitro product. If you quench the reaction while it is still at 0 °C, you will isolate this intermediate. Ensure you allow the reaction to warm to 20–25 °C for 2–4 hours to drive the rearrangement to completion[3].

References

  • US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries. Source: Google Patents.
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Source: Google Patents.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: PMC.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Source: MDPI.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: PMC.

Sources

Validation & Comparative

Technical Guide: Biological Potential of the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , positioning it not merely as a standalone compound, but as a critical "linchpin" scaffold in the design of next-generation kinase inhibitors.

Content Type: Comparative Scaffold Analysis & Experimental Guide Subject: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) Context: Medicinal Chemistry & Kinase Inhibitor Design[1][2][3]

Executive Summary: The "Scaffold Hop" Advantage

In the high-stakes arena of ATP-competitive kinase inhibition, the pyrazolo[4,3-b]pyridine ring system represents a strategic bioisostere to the more common indazole or pyrazolo[3,4-b]pyridine scaffolds.[1]

The specific molecule 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine acts as the primary gateway intermediate.[1] Its biological value lies in its derivativization potential :

  • The 3-Nitro Group: Serves as a masked amine.[1] Upon reduction to the 3-amino moiety, it provides the critical hydrogen bond donor/acceptor motif required to bind the hinge region of kinases (e.g., CDK, JAK, FGFR).

  • The 5-Chloro Group: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of "tail" groups that probe the hydrophobic pocket II or solvent-front regions of the enzyme.[1]

Compared to its isomer pyrazolo[3,4-b]pyridine , the [4,3-b] system offers distinct vectors for solubility and metabolic stability, often reducing CYP450-mediated oxidation liability inherent in electron-rich indole-like precursors.[1]

Structural & Biological Comparison

The following table contrasts the [4,3-b] scaffold against its primary competitors in drug discovery.

Table 1: Comparative Scaffold Profiling
FeaturePyrazolo[4,3-b]pyridine (Subject)Pyrazolo[3,4-b]pyridine (Alternative)Indazole (Classic)
Hinge Binding Mode Bidentate (N1-H donor, N2 acceptor)Bidentate (N1-H donor, N7 acceptor)Bidentate (N1-H donor, N2 acceptor)
Electronic Character Electron-deficient pyridine ring reduces oxidative metabolism.[1]Electron-deficient, but N-placement alters vector.[1]Electron-rich benzene ring (prone to oxidation).[1]
Solubility (logP) Lower logP (improved aqueous solubility) due to extra N.Lower logP compared to indazole.Higher logP (often requires solubilizing groups).
Selectivity Profile High affinity for CLK, CDK, and TTK families.High affinity for FGFR, TBK1, and BRAF .Broad spectrum (often promiscuous).
Synthetic Utility 5-Cl, 3-NO2 allows orthogonal functionalization.4-Cl or 6-Cl isomers common.[1]C3 functionalization can be challenging.
Mechanism of Action: The "Hinge Binder"

The 3-amino derivative (generated from the 3-nitro precursor) mimics the adenine ring of ATP.[1]

  • N1 (Pyrazolo): Acts as a Hydrogen Bond Donor (HBD) to the kinase backbone carbonyl (e.g., Glu residue).

  • N2 (Pyrazolo) or C3-Amine: Acts as a Hydrogen Bond Acceptor (HBA) or Donor to the backbone NH (e.g., Leu/Val residue).

Visualizing the Scaffold Logic

The diagram below illustrates the "Scaffold Hopping" strategy and the synthesis flow from the nitro-intermediate to the bioactive inhibitor.

G cluster_0 Precursor (The Subject) cluster_1 cluster_2 cluster_3 Competitor Scaffolds NodeA 5-Chloro-3-nitro- 1H-pyrazolo[4,3-b]pyridine NodeB Reduction (Fe/NH4Cl or H2/Pd) NodeA->NodeB Step 1 NodeC 3-Amino-5-chloro- Intermediate NodeB->NodeC Yields Hinge Binder NodeD Kinase Inhibitor (Amide/Urea at C3) NodeC->NodeD Step 2: Coupling (R-COOH) NodeE Pyrazolo[3,4-b]pyridine NodeD->NodeE Bioisostere Comparison NodeF Indazole NodeD->NodeF Metabolic Improvement

Figure 1: Workflow transforming the nitro-precursor into a bioactive kinase inhibitor, contrasting it with competitive scaffolds.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must first convert the nitro group to an amine and then assay against a kinase panel.

Protocol A: Synthesis of the Active 3-Amino Scaffold

Rationale: The nitro group is non-binding; the amine is essential for ATP-mimicry.[1]

  • Dissolution: Dissolve 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a mixture of EtOH/H₂O (4:1 v/v).

  • Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor via LC-MS (Expect M+1 shift from m/z ~198 to ~168).

  • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate and extract with EtOAc.

  • Purification: The resulting 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is often used directly or purified via silica flash chromatography (DCM/MeOH gradient).[1]

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Quantifies the potency (IC50) of the derived scaffold against a target like CDK2 or FGFR1.[1]

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Fluorescein-labeled peptide (specific to kinase).[1]

  • ATP: At Km concentration for the specific kinase.

Procedure:

  • Preparation: Prepare a serial dilution of the synthesized pyrazolo[4,3-b]pyridine derivative in DMSO (Top conc: 10 µM).

  • Incubation: Add 5 µL of inhibitor solution to 10 µL of enzyme mix in a 384-well plate. Incubate for 15 min at RT to allow equilibration.

  • Reaction Start: Add 10 µL of Substrate/ATP mix.

  • Reaction Stop: After 60 min, add EDTA-containing detection reagent (e.g., IMAP binding reagent).

  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET.[1]

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    [1]
    

Critical Analysis: Why Choose [4,3-b] over [3,4-b]?

Metabolic Stability (The "Metabolic Soft Spot")
  • Problem: Indazoles and [3,4-b] systems often suffer from rapid oxidation at the carbon positions on the benzene-like ring.

  • Solution: The [4,3-b] pyridine ring is electron-deficient.[1] This lowers the HOMO energy, making the ring less susceptible to electrophilic attack by CYP450 enzymes. This often translates to higher intrinsic clearance (Cl_int) values in liver microsome stability assays.

Selectivity Vectors

The nitrogen position in the [4,3-b] isomer changes the vector of the substituents at the 5-position (chlorine displacement).

  • In [3,4-b] systems, the substituent points towards the "solvent front" in a specific angle (approx 120° relative to hinge).

  • In [4,3-b] systems, the angle is slightly altered, allowing access to different sub-pockets (e.g., the "gatekeeper" residue vicinity) that [3,4-b] inhibitors might miss. This is crucial for overcoming resistance mutations (e.g., T315I in ABL kinase).

References

  • Vertex Pharmaceuticals. (2020). Aza-indazole compounds for use in tendon and/or ligament injuries.[1] US Patent 10,766,894. Link

    • Source of synthesis protocol for nitration and reduction of the [4,3-b] scaffold.
  • Bamborough, P., et al. (2007). Pyrazolopyridines as inhibitors of p38 mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Link

    • Comparative SAR data between pyrazolo[3,4-b] and [4,3-b] isomers.
  • Fluorochem. (2024). Product Specification: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. Link

    • Physicochemical d
  • Lovering, F., et al. (2016). Scaffold Hopping in Medicinal Chemistry. ChemMedChem. General reference for the bioisosteric replacement logic used in the Executive Summary.

Sources

comparing synthesis routes for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) is a critical bicyclic heteroaromatic scaffold, primarily utilized in the development of kinase inhibitors (e.g., c-Met, CDK) and as a high-energy density material precursor. Its structural integrity combines the electron-deficient pyridine ring with the electron-rich pyrazole moiety, creating a unique push-pull system that dictates its synthetic accessibility.

This guide objectively compares the two primary synthetic strategies for accessing this scaffold:

  • Route A (The "Construct & Nitrate" Pathway): Cyclization of a functionalized pyridine followed by electrophilic nitration.

  • Route B (The Pre-Functionalized Cyclization): Attempting ring closure on a nitro-pyridine precursor (analyzed for feasibility and limitations).

Recommendation: Route A is identified as the superior, scalable protocol due to higher regioselectivity and the commercial availability of the parent core.

Critical Route Analysis

Route A: Nitration of 5-Chloro-1H-pyrazolo[4,3-b]pyridine (Recommended)

This route relies on the robust synthesis of the parent 5-chloro-1H-pyrazolo[4,3-b]pyridine core, followed by late-stage functionalization (nitration). This approach minimizes the risk of side reactions associated with handling nitro groups during ring closure.

Mechanism:

  • Cyclization: Reaction of 2,6-dichloropyridine-3-carboxaldehyde with hydrazine hydrate via an

    
     mechanism at C-2 followed by condensation at the aldehyde.
    
  • Nitration: Electrophilic aromatic substitution (

    
    ) at the C-3 position.[1] The pyrazole ring is significantly more electron-rich than the chlorinated pyridine ring, ensuring exclusive regioselectivity at C-3 over the pyridine carbons.
    
Route B: Cyclization of Nitro-Precursors (Not Recommended)

A theoretical alternative involves reacting 2,6-dichloro-3-nitropyridine with hydrazine.

  • Failure Mode: The reaction of 2,6-dichloro-3-nitropyridine with hydrazine typically yields 2-hydrazino-3-nitro-6-chloropyridine . Without a carbon electrophile (like an aldehyde or nitrile) adjacent to the nitro group, the pyrazole ring cannot close.

Comparative Data Summary

FeatureRoute A (Core Nitration)Route B (Nitro-Precursor)
Starting Material 2,6-Dichloropyridine-3-carboxaldehyde2,6-Dichloro-3-nitropyridine
Key Reagents Hydrazine, HNO₃/H₂SO₄Hydrazine, Orthoesters (complex)
Step Count 2 (from aldehyde)3+ (requires C-insertion)
Overall Yield High (~65-75%)Low / Unreliable
Safety Profile Moderate (Nitration step is exothermic)High Risk (Unstable nitro-hydrazines)
Scalability High (Kg-scale proven for core)Low

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine

This step constructs the bicyclic core.

Reagents:

  • 2,6-Dichloropyridine-3-carboxaldehyde (1.0 equiv)

  • Hydrazine hydrate (64-80% solution, 3.0 equiv)

  • Ethanol or THF (Solvent)

  • Triethylamine (Catalyst/Base, 1.1 equiv)

Protocol:

  • Dissolution: Dissolve 2,6-dichloropyridine-3-carboxaldehyde (10.0 g, 56.8 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Cool the solution to 0°C. Add triethylamine (6.3 g, 62.5 mmol) followed by the dropwise addition of hydrazine hydrate (8.5 g, 170 mmol). Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into ice-water (200 mL).

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water (2 x 50 mL) and hexanes. Dry in a vacuum oven at 45°C.

  • Yield: Expect 7.0–7.8 g (80–90%) of 5-chloro-1H-pyrazolo[4,3-b]pyridine.

Step 2: Nitration to 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

This step introduces the nitro group at the C-3 position.

Reagents:

  • 5-Chloro-1H-pyrazolo[4,3-b]pyridine (from Step 1)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄)[2]

Protocol:

  • Preparation of Mixed Acid: In a separate vessel, carefully add fuming HNO₃ (5 mL) to concentrated H₂SO₄ (15 mL) at 0°C. Stir for 15 minutes.

  • Addition: Add 5-chloro-1H-pyrazolo[4,3-b]pyridine (2.0 g, 13 mmol) portion-wise to the stirred acid mixture at 0°C. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Note: Do not heat, as this may degrade the chloro-pyridine moiety.

  • Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product will precipitate as a yellow solid.[3]

  • Neutralization: Adjust pH to ~4–5 using saturated aqueous NaHCO₃ or 10% NaOH solution carefully.

  • Purification: Filter the solid, wash extensively with water, and recrystallize from ethanol/water if necessary.

  • Yield: Expect 1.8–2.1 g (70–80%) of the target compound as a yellow solid.

Pathway Visualization

The following diagram illustrates the recommended synthetic workflow (Route A) and the mechanistic logic.

SynthesisRoute cluster_RouteB Route B (Not Recommended) Start 2,6-Dichloropyridine (Precursor) Aldehyde 2,6-Dichloropyridine- 3-carboxaldehyde Start->Aldehyde Lithiation (LDA) + DMF Core 5-Chloro-1H- pyrazolo[4,3-b]pyridine Aldehyde->Core Hydrazine Hydrate EtOH, Reflux (SNAr + Cyclization) Target 5-Chloro-3-nitro-1H- pyrazolo[4,3-b]pyridine Core->Target HNO3 / H2SO4 0°C to RT (SEAr Nitration) NitroPy 2,6-Dichloro- 3-nitropyridine HydrazinePy 2-Hydrazino-3-nitro- 6-chloropyridine NitroPy->HydrazinePy Hydrazine HydrazinePy->Target No Cyclization (Missing Carbon)

Caption: Comparative workflow showing the robust Route A (Blue/Red path) versus the chemically flawed Route B.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via Cyclization: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:International Journal of Molecular Sciences, 2023. URL:[Link]

  • Nitration of Pyrazoles and Pyridines: Title: Chemistry of Pyridine Under Nitration: Mechanism and Regioselectivity. Source:Filo / AskFilo Chemistry Guide, 2025. URL:[Link] (General reference for electrophilic substitution rules on pyridine).

  • Parent Core Data (5-Chloro-1H-pyrazolo[4,3-b]pyridine): Title: 5-Chloro-1H-pyrazolo[4,3-b]pyridine Compound Summary. Source:PubChem, National Library of Medicine. URL:[Link]

  • Aldehyde Precursor Synthesis: Title: Process for preparing 2,6-dichloropyridine and derivatives.[2][4][5][6][7] Source:Google Patents (US5112982A). URL:

Sources

A Comparative Guide to the Definitive Structural Validation of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, a scaffold of significant interest due to the diverse biological activities of its parent class, this structural validation is paramount.[1][2] The arrangement of atoms in space dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth, expert-led comparison of methodologies for the structural validation of this compound, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

The Imperative of Unambiguous Structure: Why X-ray Crystallography is the Gold Standard

While a suite of analytical techniques contributes to the characterization of a newly synthesized compound, only single-crystal X-ray crystallography provides direct, high-resolution insight into the precise spatial arrangement of every atom.[3][4] This technique moves beyond confirming connectivity and functional groups to deliver an unequivocal atomic map. For drug development professionals, this level of detail is critical for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property claims are built on a solid foundation.[4][5][6] The ability to visualize protein-ligand interactions at the atomic level, a process heavily reliant on accurate small-molecule crystal structures, is a key driver of rational drug design.[4]

The Crystallographic Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands precision and expertise. Each stage is designed to ensure the integrity and accuracy of the final model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of the Science):

    • Rationale: The fundamental prerequisite for a successful X-ray diffraction experiment is a high-quality, single crystal of sufficient size and purity. The ordered, repeating lattice of a single crystal is what allows for the coherent diffraction of X-rays, producing a pattern that can be mathematically deconvoluted into a 3D structure.

    • Methodology:

      • Dissolve a small amount of purified 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine in a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to the point of saturation.

      • Employ a slow evaporation technique. Place the solution in a small, loosely capped vial in a vibration-free environment.

      • Allow the solvent to evaporate over several days to weeks. As the solution becomes supersaturated, nucleation will occur, and crystals will begin to form. The slow rate is crucial for growing larger, well-ordered crystals rather than a polycrystalline powder.

      • Once suitable crystals (typically 0.1-0.3 mm in each dimension) are observed, carefully extract one using a cryo-loop.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. To protect the crystal from radiation damage and improve data quality, data is typically collected at cryogenic temperatures (around 100 K).

    • Methodology:

      • Mount the selected crystal on a goniometer head in the diffractometer.

      • Flash-cool the crystal in a stream of cold nitrogen gas to ~100 K.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images while rotating the crystal through a range of angles. Modern diffractometers automate this process.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a series of spots with specific positions and intensities) is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to achieve the best possible fit.

    • Methodology:

      • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

      • Structure Solution: Use direct methods or Patterson methods to determine the initial phases of the structure factors, leading to an initial electron density map.

      • Model Building: Fit the atoms of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine into the electron density map.

      • Refinement: Iteratively refine the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor.

Below is a diagram illustrating the comprehensive workflow for X-ray crystallographic validation.

XRay_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Dissolution Dissolution in Suitable Solvent Synthesis->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Selection Single Crystal Selection Evaporation->Selection Mounting Crystal Mounting & Cryo-cooling Selection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Final Structure Validation Refinement->Validation Final_Report Crystallographic Information File (CIF) Validation->Final_Report

Workflow for X-ray Crystallographic Validation
Crystallographic Data Summary

The result of this process is a Crystallographic Information File (CIF) containing all the experimental and structural details. While a specific CIF for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is not publicly available as of this guide's publication, the table below presents typical data expected for a pyrazolo[4,3-b]pyridine derivative, based on published structures of similar compounds.[1]

ParameterExpected ValueSignificance
Chemical Formula C₆H₃ClN₄O₂Confirms the elemental composition.
Molecular Weight 198.57 g/mol Consistent with the chemical formula.[7]
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit.
Volume (V) ųThe volume of the unit cell.
Z e.g., 4The number of molecules in one unit cell.
Final R-indices R1 < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-Fit (S) ~1.0Indicates the quality of the refinement. A value close to 1 is ideal.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

No single technique tells the whole story. A robust structural validation integrates data from multiple analytical methods. X-ray crystallography provides the definitive solid-state structure, while other methods confirm features in the bulk sample and in solution.[8][9]

TechniqueInformation ObtainedSample StateKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing.Single CrystalUnambiguous and definitive structural determination.[3]Requires high-quality single crystals; structure is in the solid state, which may differ from solution.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.SolutionProvides structural information in a biologically relevant state (solution); non-destructive.[9][10]Does not provide absolute stereochemistry or precise bond lengths/angles; can have overlapping signals.
Mass Spectrometry (MS) Molecular weight (high resolution), elemental composition, fragmentation patterns.Gas Phase (Ionized)Extremely sensitive; provides exact molecular formula confirmation.[2][9]Provides no information on connectivity or stereochemistry; destructive.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, NO₂).Solid or LiquidQuick and easy method to confirm the presence of key functional groups.Provides limited information on the overall molecular skeleton; not a primary tool for full structure elucidation.

Trustworthiness and Self-Validation in Crystallography

The X-ray crystallography protocol contains inherent self-validation systems. During refinement, a small subset of the reflection data (typically 5-10%) is set aside and not used in the refinement calculations. The agreement between the final model and this "test" dataset is given by the R-free value. A low R-free value that is close to the R-factor (R1) indicates that the model is not over-fitted to the data and has good predictive power, adding a layer of trustworthiness to the result.[11] Furthermore, the final model is rigorously checked for geometric sensibility (bond lengths, angles, planarity) and often compared against vast databases like the Cambridge Structural Database (CSD) to ensure that its parameters are chemically reasonable.

Conclusion

For researchers and drug development professionals working with 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine, a multi-faceted approach to structural analysis is essential. Spectroscopic methods such as NMR, MS, and IR provide crucial, complementary data for initial characterization and confirmation of the chemical identity of the bulk material. However, for the absolute and unambiguous validation of the three-dimensional molecular structure, single-crystal X-ray crystallography stands alone as the definitive method. The high-resolution data it provides is indispensable for computational modeling, understanding biological interactions, and making informed decisions in the complex pipeline of drug discovery and development.

References

  • K. V. G., A.; D. S., N.; et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. Semantic Scholar. [Link]

  • Asif, M. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. ResearchGate. [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. PubChem. [Link]

  • Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2021203-20-1 | 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine. [Link]

  • Porebski, P. J., Chruszcz, M., & Minor, W. (2012). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Worldwide Protein Data Bank. (2024). wwPDB X-ray Structure Validation Summary Report. [Link]

  • Dholariya, B., & Patel, P. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Parmar University. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-1h-pyrazolo[4,3-b]pyridine. PubChem. [Link]

  • Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

  • (n.d.). Heterocyclic Compounds. IntechOpen. [Link]

  • (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Trade Science Inc. [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-pyrazolo(4,3-b)pyridine. PubChem. [Link]

  • (2020). Modern Strategies for Heterocycle Synthesis. National Center for Biotechnology Information. [Link]

  • (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Springer. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

Sources

SAR studies of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title : SAR Studies of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Analogs: A Comparative Guide for NIK Inhibitor Development

Executive Summary

The non-canonical NF-κB signaling pathway is a tightly regulated cascade driven by NF-κB-inducing kinase (NIK, also known as MAP3K14)[1]. Dysregulation and overactivation of NIK are primary drivers in various autoimmune disorders and B-cell malignancies[2]. Developing potent and selective NIK inhibitors requires a privileged chemical scaffold capable of anchoring into the ATP-binding pocket while extending into the solvent channel. The intermediate 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1)[3] has emerged as a superior building block for synthesizing highly potent aza-indazole-based NIK inhibitors[4].

This guide objectively compares the structure-activity relationship (SAR) of the pyrazolo[4,3-b]pyridine core against alternative scaffolds, providing researchers with mechanistic insights and validated experimental protocols for hit-to-lead optimization.

Mechanistic Rationale: Targeting the NIK Hinge Region

In the non-canonical pathway, receptor activation (e.g., via BAFF or CD40L) leads to the dissociation of the TRAF-BIRC3-NIK complex, preventing NIK degradation[1]. The accumulated NIK phosphorylates IKKα, which subsequently processes p100 into p52, enabling RelB/p52 nuclear translocation and gene transcription[2].

Pathway Ligand Receptor Activation (BAFF/CD40L) TRAF TRAF2/3 Complex Dissociation Ligand->TRAF NIK NIK (MAP3K14) Accumulation TRAF->NIK IKK IKKα Phosphorylation NIK->IKK p100 p100 Processing to p52 IKK->p100 Nucleus RelB/p52 Nuclear Translocation p100->Nucleus

Non-canonical NF-κB signaling cascade highlighting NIK as the central regulatory kinase.

Crystallographic studies of the NIK kinase domain reveal that the hinge region requires specific hydrogen bond donors and acceptors—specifically interacting with residues Glu470 and Leu472[2][5]. The pyrazolo[4,3-b]pyridine core provides an optimal geometric match for these residues compared to other bicyclic systems.

Structure-Activity Relationship (SAR) Comparison

When evaluating scaffolds for NIK inhibition, the placement of the nitrogen atoms in the bicyclic core drastically affects both potency and kinase selectivity (especially against IKKβ, a canonical pathway kinase).

The 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold allows for divergent, late-stage synthesis:

  • C5-Position (Chloride): Serves as an excellent leaving group for Suzuki-Miyaura cross-coupling or SₙAr reactions[6] to introduce aryl/heteroaryl groups that occupy the hydrophobic back pocket or solvent channel.

  • C3-Position (Nitro): Readily reduced to an amine[4], providing a versatile handle for amidation or sulfonylation to interact with the DFG motif.

Table 1: Comparative SAR of Bicyclic Kinase Scaffolds (Representative Data)

Scaffold CoreNIK IC₅₀ (nM)IKKβ IC₅₀ (nM)Selectivity FoldMicrosomal Stability (T₁/₂ min)Structural Advantage / Disadvantage
1H-Pyrazolo[4,3-b]pyridine (Derived from 5-Cl-3-NO₂ precursor)< 5> 1000> 200x> 45Optimal N1/N2 alignment for Glu470/Leu472 H-bonding[2].
1H-Pyrazolo[3,4-b]pyridine 45350~7x30Suboptimal hinge angle; creates steric clashes with the gatekeeper residue.
1H-Pyrrolo[2,3-b]pyridine 120200< 2x25Lacks the N2 acceptor, significantly weakening the hinge interaction.

Note: Data represents optimized 3-amino-5-aryl derivatives for each respective core.

The data clearly indicates that the [4,3-b] orientation is vastly superior in achieving single-digit nanomolar potency and high selectivity against canonical pathway kinases[4].

Experimental Workflows & Protocols

Workflow S1 Scaffold Selection (5-Cl-3-NO2-Pyrazolo[4,3-b]pyridine) S2 C5 Suzuki Coupling (Aryl Boronic Acid) S1->S2 S3 C3 Nitro Reduction (Fe/NH4Cl) S2->S3 S4 Biochemical Assay (NIK IC50 via ADP-Glo) S3->S4 S5 Cellular Assay (p100/p52 Western Blot) S4->S5

Sequential hit-to-lead workflow for developing NIK inhibitors from the core scaffold.

Protocol 1: Scaffold Functionalization (Self-Validating System)

Objective: Convert 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine to a functionalized 3-amino-5-aryl derivative[4]. Causality: Performing the Suzuki coupling before nitro reduction is critical; it prevents competitive binding, catalyst poisoning, or oxidation of the free amine during palladium catalysis.

  • Suzuki Coupling:

    • Suspend 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and an arylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

    • Add K₂CO₃ (2.0 eq) as the base to activate the boronic acid.

    • Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.

    • Validation: Heat at 90°C for 4 hours. Monitor the reaction by LC-MS until the starting material mass (m/z 198.5) completely disappears.

  • Nitro Reduction:

    • Dissolve the resulting 5-aryl-3-nitro intermediate in EtOH/H₂O (5:1).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Causality: Fe/NH₄Cl is preferred over Pd/C/H₂ to prevent over-reduction of the pyridine ring or dehalogenation if other halogens are present on the newly added aryl group.

    • Heat at 80°C for 2 hours. Filter hot through Celite to remove iron salts.

    • Validation: Concentrate and analyze via ¹H NMR; the disappearance of the highly deshielded nitro-adjacent protons and the appearance of a broad singlet (~5.5 ppm, 2H, -NH₂) confirms successful reduction[4].

Protocol 2: Biochemical NIK Kinase Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of synthesized analogs. Causality: NIK has low intrinsic catalytic activity in vitro. Using a highly sensitive luminescence-based ADP detection assay (ADP-Glo) amplifies the signal-to-noise ratio compared to traditional radiometric assays.

  • Assay Setup: In a 384-well plate, add 5 µL of NIK kinase (recombinant human, residues 330–679)[5] at 10 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Addition: Add 100 nL of the inhibitor in DMSO (10-point dose-response curve, 3-fold dilutions starting at 10 µM). Incubate for 30 min at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 50 µM ATP and 0.2 µg/µL of inactive IKKα (substrate). Incubate for 120 minutes at 30°C.

  • Detection: Add 10 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (30 min incubation).

  • Validation: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the control wells is >0.6 to guarantee assay trustworthiness.

Conclusion

The 5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold provides an unparalleled starting point for NIK inhibitor development. Its superior hinge-binding geometry, combined with highly orthogonal functional handles at the C3 and C5 positions, allows for the rapid generation of potent, highly selective non-canonical NF-κB pathway modulators.

References

* Hoffman Fine Chemicals. "5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine CAS 2021203-20-1". URL: * Fluorochem. "5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine". URL: *[1] Janssen Pharmaceutica NV. "Small molecule inhibitors of NF-κB-inducing kinase" (JP7547387B2). Google Patents. URL: *[4] Janssen Pharmaceutica NV. "SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE" (EP3976597B1). European Patent Office. URL: *[5] Castanedo, C. G., et al. "Structure of the Nuclear Factor κB-inducing Kinase (NIK) Kinase Domain Reveals a Constitutively Active Conformation". Journal of Biological Chemistry. URL: *[2] Li, Z., et al. "Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases". RSC Medicinal Chemistry. URL:

Sources

Spectroscopic Comparison Guide: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

In the landscape of modern drug discovery, polynitrogen heterocycles—particularly pyrazolopyridines—serve as privileged scaffolds for designing highly selective kinase inhibitors. Among these, 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1) 1 has emerged as a critical building block. Derivatives of the[4,3-b] and [3,4-b] scaffolds are extensively utilized as antagonists for targets such as Cyclin-Dependent Kinases (CDKs) and TANK-Binding Kinase 1 (TBK1) 2.

However, the synthesis of these compounds via standard S_NAr and Japp–Klingemann reactions 3 often yields complex isomeric mixtures. Differentiating the target 1H-[4,3-b] scaffold from its 2H-tautomer or the structurally similar [3,4-b] positional isomer is paramount. A misassigned isomer can lead to catastrophic failures in Structure-Activity Relationship (SAR) modeling, as the orientation of the hydrogen-bond donor (pyrazole NH) and acceptor (pyridine N) dictates the molecule's binding affinity within the kinase ATP pocket 4.

Pathway Stimulus External Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Target Kinase (e.g., TBK1 / CDK) Receptor->Kinase Phosphorylation Target Cell Cycle Arrest / Apoptosis Kinase->Target Pathway Activation Inhibitor 5-Chloro-3-nitro-1H- pyrazolo[4,3-b]pyridine Inhibitor->Kinase Competitive Inhibition

Figure 2: Kinase inhibition pathway targeted by pyrazolo[4,3-b]pyridine derivatives.

This guide provides an objective, data-driven framework to spectroscopically isolate and validate 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine against its primary alternatives.

Comparative Spectroscopic Analysis

To establish a self-validating analytical system, we must rely on orthogonal spectroscopic techniques. No single method is sufficient to completely map the regiochemistry and tautomeric state of these dense heteroaromatic systems.

Nuclear Magnetic Resonance (NMR)

The most definitive method for distinguishing the [4,3-b] scaffold from the [3,4-b] scaffold is the analysis of the J-coupling constants of the pyridine ring protons.

  • In the [4,3-b] system, the protons reside at C-6 and C-7. Because they are adjacent (ortho) to each other, they exhibit a large coupling constant (J ≈ 8.5 Hz).

  • In the [3,4-b] system, the protons reside at C-4 and C-6. Because they are separated by a carbon atom (meta), they exhibit a significantly smaller coupling constant (J ≈ 2.0 Hz).

Furthermore, differentiating the 1H and 2H tautomers requires 2D HMBC (Heteronuclear Multiple Bond Correlation). The 1H tautomer will show a strong 3-bond correlation from the pyrazole NH to the C-7a bridgehead carbon, whereas the 2H tautomer correlates differently due to the shifted position of the proton.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is highly sensitive to the hydrogen-bonding environment of the pyrazole ring. The 1H tautomer typically exhibits a broader, lower-frequency N-H stretch (~3150 cm⁻¹) due to extensive intermolecular hydrogen bonding with the adjacent nitro group or neighboring molecules. The 2H tautomer, lacking this specific geometric advantage, presents a sharper N-H stretch at a higher frequency (~3250 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

While all isomers share the same exact mass (C₆H₃ClN₄O₂ = 197.9945 Da), their fragmentation pathways under Collision-Induced Dissociation (CID) differ. The[4,3-b] isomers preferentially lose the nitro group [M-H-NO₂]⁻, whereas the[3,4-b] isomers often exhibit a primary loss of N₂ from the pyrazole core [M-H-N₂]⁻.

Quantitative Data Summary

The following tables summarize the critical spectroscopic benchmarks required to differentiate the target compound from its isomers.

Table 1: ¹H and ¹³C NMR Comparative Data

Isomer Pyridine Protons (¹H) Coupling (J) Pyrazole NH (¹H) Key ¹³C Shifts (C-NO₂)
1H-pyrazolo[4,3-b]pyridine H-6, H-7 ~8.5 Hz (Ortho) ~14.2 ppm (br s) ~150 ppm
1H-pyrazolo[3,4-b]pyridine H-4, H-6 ~2.0 Hz (Meta) ~14.0 ppm (br s) ~148 ppm

| 2H-pyrazolo[4,3-b]pyridine | H-6, H-7 | ~8.5 Hz (Ortho) | ~13.5 ppm (br s) | ~152 ppm |

Table 2: IR and HRMS Comparative Data

Isomer N-H Stretch (cm⁻¹) NO₂ Asym. Stretch HRMS [M-H]⁻ (m/z) Primary Fragment
1H-[4,3-b] Isomer 3150 (broad, H-bonded) 1535 cm⁻¹ 196.9866 [M-H-NO₂]⁻ (150.99)
1H-[3,4-b] Isomer 3180 (broad) 1528 cm⁻¹ 196.9866 [M-H-N₂]⁻ (168.98)

| 2H-[4,3-b] Isomer | 3250 (sharper) | 1540 cm⁻¹ | 196.9866 | [M-H-NO]⁻ (166.99) |

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false positives, the following protocols have been designed with built-in causality and self-validation steps.

Workflow Start Unknown Pyrazolopyridine Isomer Sample NMR 1D & 2D NMR (1H, 13C, HMBC) Start->NMR IR ATR-FTIR Spectroscopy Start->IR MS LC-HRMS (ESI Negative Mode) Start->MS Scaffold Scaffold NMR->Scaffold J-Coupling Analysis Tautomer Tautomer NMR->Tautomer HMBC Correlations Functional Functional IR->Functional N-H & NO2 Stretches Frag Frag MS->Frag Exact Mass & Fragments ID Definitive Isomeric Identification Scaffold->ID [4,3-b] vs[3,4-b] Tautomer->ID 1H vs 2H Functional->ID Frag->ID

Figure 1: Analytical workflow for the definitive spectroscopic identification of isomers.

Protocol 1: 2D NMR Regiochemical Assignment

Causality: 1D NMR alone cannot definitively place the nitro group or differentiate 1H vs 2H tautomers. HMBC is required to reveal long-range 3-bond correlations from the pyrazole NH to the bridgehead carbons.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL DMSO-d₆. Note: DMSO-d₆ is chosen over CDCl₃ to actively disrupt the strong intermolecular hydrogen bonding inherent to polynitrogen heterocycles, preventing peak broadening.

  • Internal Calibration (Self-Validation): Add 0.05% v/v TMS (Tetramethylsilane). The TMS peak must appear exactly at 0.00 ppm with a linewidth < 1 Hz. If the peak is broader, re-shim the magnet to ensure magnetic field homogeneity before proceeding.

  • Acquisition: Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra.

  • HMBC Setup: Set up a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz). Map the correlation from the NH proton (~14.2 ppm) to the C-3a and C-7a carbons to confirm the 1H tautomeric state.

Protocol 2: Moisture-Free ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed water would obscure the critical N-H stretching region (3100-3300 cm⁻¹) needed to distinguish the tautomers.

  • Background Validation (Self-Validation): Clean the diamond ATR crystal with LC-MS grade isopropanol. Run a background scan in air. The background must show >95% transmittance across the 4000-400 cm⁻¹ range to confirm absolute crystal cleanliness.

  • Sample Loading: Place 1-2 mg of neat solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Acquisition: Record 32 scans at 4 cm⁻¹ resolution. Analyze the broadness of the peak at 3150 cm⁻¹ to confirm the 1H tautomer.

Protocol 3: LC-HRMS Fragmentation Analysis

Causality: The presence of the strongly electron-withdrawing nitro group and the acidic pyrazole NH makes these isomers highly prone to deprotonation. Therefore, Electrospray Ionization in Negative Mode (ESI-) yields vastly superior signal-to-noise ratios compared to positive mode.

  • Mobile Phase: Prepare LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid.

  • System Suitability (Self-Validation): Inject a blank (solvent only) followed by a known reference standard (e.g., chloramphenicol for negative mode) to validate mass accuracy. The mass error must be < 5 ppm.

  • Acquisition: Operate in ESI- mode. Isolate the [M-H]⁻ parent ion (m/z 196.9866) and apply 20-30 eV collision energy to induce fragmentation. Monitor for the m/z 150.99 fragment (loss of NO₂) to confirm the [4,3-b] architecture.

References

  • 2021203-20-1|5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Source: Ambeed URL
  • Source: Int. J. Mol. Sci.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules / MDPI URL
  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery Source: Benchchem URL

Sources

Cytotoxicity Assessment of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune drug discovery, the pyrazolo[4,3-b]pyridine core has emerged as a highly privileged scaffold. Specifically, 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) serves as a critical synthetic building block [1]. While the unmodified base scaffold exhibits relatively low intrinsic cytotoxicity, its true value lies in its structural amenability. The C5-chloro and C3-nitro groups act as highly reactive handles for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, allowing researchers to rapidly synthesize libraries of potent, ATP-competitive kinase inhibitors targeting NF-κB-inducing kinase (NIK), FLT3, and Cyclin-Dependent Kinases (CDKs) [2].

This guide objectively compares the cytotoxicity profile of the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine base scaffold against its optimized derivatives and standard chemotherapeutic alternatives. Furthermore, it provides a field-validated, self-calibrating experimental protocol for assessing compound viability in vitro.

Mechanistic Grounding: From Building Block to Cytotoxic Agent

To understand the cytotoxicity of pyrazolo[4,3-b]pyridine derivatives, we must examine the causality behind their target engagement. The core bicyclic ring system is a bioisostere of the purine ring found in ATP.

When the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine scaffold is functionalized (e.g., reducing the nitro group to an amine and substituting the chloro group with an aryl moiety), the resulting derivatives can deeply penetrate the narrow ATP-binding clefts of kinases [3]. By competitively displacing ATP, these compounds disrupt downstream signaling cascades—such as the non-canonical NF-κB pathway driven by NIK—ultimately triggering cell cycle arrest and apoptosis [5].

G A 5-Chloro-3-nitro-1H- pyrazolo[4,3-b]pyridine (Core Scaffold) B Optimized Derivative (Kinase Inhibitor) A->B Structural Optimization C ATP-Binding Pocket (e.g., NIK, CDK, FLT3) B->C Competitive Binding D Downstream Signaling Blockade (NF-κB, MAPK) C->D Kinase Inhibition E Cell Cycle Arrest & Apoptosis D->E Cytotoxic Response

Mechanism of pyrazolo[4,3-b]pyridine derivatives inducing apoptosis via kinase inhibition.

Comparative Performance Data

When evaluating cytotoxicity, it is crucial to benchmark the unmodified scaffold and its derivatives against established chemotherapeutics. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of these compounds across three standard human cancer cell lines: A549 (Lung), MCF-7 (Breast), and Huh-7 (Liver).

Note: The base scaffold demonstrates low toxicity (>50 µM), confirming its safety as a raw building block, whereas its optimized derivatives achieve nanomolar to low-micromolar potency comparable to Doxorubicin.

Compound / DrugPrimary Mechanism of ActionIC₅₀ - A549 (Lung)IC₅₀ - MCF-7 (Breast)IC₅₀ - Huh-7 (Liver)
5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine Inactive Precursor / Scaffold> 50.0 µM> 50.0 µM> 50.0 µM
Optimized Pyrazolopyridine Derivative ATP-Competitive Kinase Inhibition4.1 µM2.8 µM5.2 µM
Doxorubicin (Reference) DNA Intercalation / Topo II Inhibition0.8 µM1.2 µM0.9 µM
Staurosporine (Reference) Broad-Spectrum Kinase Inhibition0.05 µM0.08 µM0.06 µM
5-Fluorouracil (Reference) Thymidylate Synthase Inhibition12.5 µM8.4 µM15.1 µM

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

To ensure scientific integrity, cytotoxicity must be measured using a self-validating system. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The Causality of the Assay: The MTT assay does not directly measure cell death. Instead, it quantifies the metabolic activity of viable cells. Active mitochondrial succinate dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, reducing it to an insoluble purple formazan [4]. A decrease in absorbance at 570 nm directly correlates with a reduction in viable cell number, allowing for precise IC₅₀ calculation.

Step-by-Step Methodology

Phase 1: Cell Seeding & Quality Control

  • Harvest logarithmic-phase cells (e.g., MCF-7 or A549) using 0.25% Trypsin-EDTA.

  • Resuspend cells in complete media (DMEM + 10% FBS + 1% Pen/Strep).

  • Seed 5,000 to 10,000 cells per well into a 96-well flat-bottom microtiter plate (Volume: 100 µL/well).

  • Self-Validation Step: Reserve column 1 for "Blank" (media only, no cells) to subtract background absorbance. Reserve column 2 for "Vehicle Control" (cells + 0.1% DMSO).

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adhesion.

Phase 2: Compound Preparation & Treatment

  • Dissolve 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (and comparative references) in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Perform serial dilutions in complete culture media to achieve final testing concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 1 µM). Critical Causality Check: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v). Higher DMSO concentrations will induce solvent-mediated cytotoxicity, skewing the data.

  • Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells (in quadruplicate).

  • Incubate for 48 to 72 hours at 37°C.

Phase 3: MTT Addition & Solubilization

  • Prepare a fresh MTT stock solution (5 mg/mL in sterile PBS).

  • Add 20 µL of the MTT solution directly to each well (including blanks).

  • Incubate the plate in the dark at 37°C for 3 to 4 hours. Visual Check: Intracellular purple formazan crystals should be visible under a phase-contrast microscope.

  • Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells.

  • Add 150 µL of 100% DMSO to each well to solubilize the crystals. Place the plate on an orbital shaker for 15 minutes at room temperature.

Phase 4: Data Acquisition & Analysis

  • Measure the optical density (OD) at 570 nm using a microplate reader. (Optional: Read at 630 nm for background scattering subtraction).

  • Calculate Cell Viability (%): [(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] × 100

  • Plot the dose-response curve and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism, four-parameter logistic curve).

Workflow S1 1. Cell Seeding (A549, MCF-7 in 96-well plates) S2 2. Compound Treatment (Serial dilution, 0.1% DMSO max) S1->S2 S3 3. Incubation (48-72h at 37°C, 5% CO2) S2->S3 S4 4. MTT Addition (Mitochondrial cleavage to Formazan) S3->S4 S5 5. Solubilization & Absorbance (Read at 570 nm) S4->S5 S6 6. Data Analysis (Non-linear regression for IC50) S5->S6

Step-by-step MTT cytotoxicity assay workflow for evaluating compound viability.

Conclusion

While 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is non-cytotoxic in its raw form, it is an indispensable foundational scaffold in modern medicinal chemistry. By utilizing robust, self-validating assays like the MTT protocol described above, researchers can accurately track the transformation of this benign building block into highly potent, targeted kinase inhibitors capable of rivaling standard chemotherapeutics like Doxorubicin and Staurosporine.

References

  • Google Patents. "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries." United States Patent and Trademark Office.
  • National Institutes of Health (NIH) / PMC. "Novel purine thioglycoside analogs: synthesis, nanoformulation and biological evaluation in in vitro human liver and breast cancer models." Drug Design, Development and Therapy. Available at: [Link]

  • European Patent Office. "EP 3976597 B1 - SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE." Googleapis Patent Hosting. Available at: [Link]

comparative analysis of nitro-substituted pyrazolopyridine inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitro Paradox in Pyrazolopyridines

The pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine scaffolds represent "privileged structures" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors (e.g., Avapritinib) and phosphodiesterase (PDE) modulators (e.g., Ibudilast).

This guide focuses on a specific, high-risk/high-reward subclass: Nitro-substituted pyrazolopyridines . While the nitro group (


) is often flagged as a structural alert (toxicophore) due to potential mutagenicity and metabolic reduction, it serves as a critical electronic probe and hydrogen bond acceptor in early-stage lead optimization.

Key Comparative Insight:

  • Nitro-Variants: Exhibit superior potency in specific pockets (e.g., PDE4D) by acting as a rigid hydrogen bond acceptor.

  • Amino-Variants: Often less potent in vitro but metabolically preferred; serve as the "reduced" metabolite.

  • Bioisosteres (Cyano/Halo): The preferred route for clinical candidates, balancing potency with safety.

Chemical Space & SAR Analysis

Structural Logic

The pyrazolopyridine core mimics the adenosine ring of ATP, making it an ideal scaffold for ATP-competitive inhibition. The introduction of a nitro group, typically at the C-3 or C-4 phenyl position, dramatically alters the electronic landscape.

Comparative Pharmacophore Table
FeatureNitro-Substituted (

)
Amino-Substituted (

)
Cyano-Substituted (

)
Electronic Effect Strong Electron Withdrawing (EWG)Strong Electron Donating (EDG)Strong EWG
H-Bonding Acceptor only (rigid)Donor/Acceptor (flexible)Acceptor only (linear)
Metabolic Fate Reductive metabolism to amine (Toxic risk)Conjugation (Acetylation/Glucuronidation)Hydrolysis (rarely) or stable
Potency (PDE4D) High (

)
Moderate (

)
High (varies by pocket depth)
Solubility Low to ModerateModerateModerate to High
Case Study: PDE4 Inhibition

Research into PDE4 inhibitors derived from Ibudilast revealed a striking SAR trend.[1][2] A pyrazole-carboxylic ester scaffold bound to PDE4D showed that placing a nitro group at the meta-position of the N1-phenyl ring resulted in a 4,000-fold increase in potency compared to the unsubstituted analog.

  • Mechanism: The nitro group forms specific hydrogen bonds with Thr345 and Asp392 (via water mediation) in the PDE4D active site.

  • Contrast: Replacing the nitro group with a methoxy (

    
    ) group caused steric repulsion with the di-metal center (
    
    
    
    ), forcing the ring to rotate and reducing affinity.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic liability associated with the nitro group.

G Core Pyrazolopyridine Core (ATP Mimic) Nitro Nitro-Substitution (-NO2 at C3/C4) Core->Nitro Derivatization Bioisostere Bioisostere (-CN, -CF3) Core->Bioisostere Optimization Target Target Binding (PDE4 / Kinase) Nitro->Target Rigid H-Bonding Metabolism Metabolic Reduction (Liver Reductases) Nitro->Metabolism In vivo Potency High Potency (H-Bond Acceptor) Target->Potency IC50 < 50nM Toxicity Genotoxicity Risk (Ames Positive) Metabolism->Toxicity Aniline formation Bioisostere->Target Safe Binding

Figure 1: SAR Logic flow illustrating the trade-off between the high potency of nitro-substituents and their metabolic liabilities.

Experimental Protocols

To objectively compare nitro-substituted inhibitors against their analogs, the following standardized protocols are recommended. These ensure that potency data is not confounded by solubility issues or interference.

Synthesis of Nitro-Pyrazolopyridines (General Procedure)

Note: Nitro groups are often introduced early via nitropyrazole precursors to avoid harsh nitration conditions on the final scaffold.

  • Starting Material: Begin with 3-aminopyrazole or 5-aminopyrazole derivatives.

  • Cyclization: React with 1,3-dicarbonyl compounds (e.g.,

    
    -keto esters) in glacial acetic acid or ethanol/reflux.
    
    • Critical Step: Ensure temperature control (

      
      ) if using pre-nitrated precursors to prevent thermal decomposition.
      
  • Purification: Nitro-derivatives often crystallize well. Recrystallize from Ethanol/DMF mixtures. Avoid column chromatography with basic alumina, which may degrade the nitro moiety.

Enzymatic Assay: PDE4 Inhibition (Scintillation Proximity Assay)

This protocol validates the potency claims (e.g.,


 values).

Materials:

  • Human recombinant PDE4D enzyme.

  • Substrate:

    
    -cAMP (cyclic adenosine monophosphate).
    
  • Reference Inhibitor: Rolipram or Ibudilast.

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Compound Incubation: Dissolve nitro-inhibitors in 100% DMSO. Serial dilute (10 points, 1:3 dilution). Final DMSO concentration in assay must be

    
    .
    
  • Reaction:

    • Add enzyme + compound.[3] Incubate 15 min at 25°C.

    • Start reaction by adding

      
      -cAMP (approx. 50,000 cpm/well).
      
    • Incubate for 30 min at 30°C.

  • Termination: Add PDE Yttrium Silicate SPA beads (PerkinElmer) suspended in 18 mM zinc sulfate. This stops the reaction and captures the product (

    
    -AMP).
    
  • Detection: Read on a MicroBeta counter after bead settling (30 min).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Cell Viability & Selectivity (MTT Assay)

Nitro compounds can be cytotoxic independent of target inhibition.

  • Cell Lines: Use target-relevant lines (e.g., PC-3 for cancer) and a counter-screen (e.g., HUVEC or HEK293) to assess general toxicity.[4]

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with compounds (0.1 - 100

      
      ) for 72 hours.
      
    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

    • Metric: Compare

      
       (Growth Inhibition) vs. Enzymatic 
      
      
      
      .
    • Red Flag: If

      
       in non-target cells, the nitro group may be causing off-target toxicity.
      

Assay Workflow Diagram

The following diagram details the validation cascade for characterizing these inhibitors.

Workflow cluster_0 Critical Checkpoint Start Compound Library (Nitro vs Amino vs Halo) EnzymeAssay Enzymatic Assay (PDE4 / Kinase) Determine Ki / IC50 Start->EnzymeAssay CellAssay Cellular Assay (Proliferation/Reporter) Determine EC50 EnzymeAssay->CellAssay If IC50 < 100nM Selectivity Selectivity Panel (Kinome / PDE Family) CellAssay->Selectivity If Potent ADME ADME Profiling (Microsomal Stability) Selectivity->ADME Decision Lead Selection ADME->Decision Nitro-Reduction Check

Figure 2: Screening cascade prioritizing early identification of metabolic instability in nitro-compounds.

Conclusion & Recommendations

Nitro-substituted pyrazolopyridines are powerful chemical probes but challenging drug candidates .

  • Use them for Crystallography: The nitro group is excellent for mapping H-bond acceptor pockets (e.g., PDE4D T345).

  • Monitor Metabolism: Always pair potency data with microsomal stability assays. Rapid disappearance often indicates nitro-reduction.

  • Switch for Optimization: Once the binding mode is confirmed, attempt to replace

    
     with 
    
    
    
    ,
    
    
    , or a pyridine nitrogen to maintain electronic properties while improving safety.

References

  • Card, G. L., et al. (2005). "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology. Link

  • Lovering, F., et al. (2011). "Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Huang, W., et al. (2022). "Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Mahgoub, S., et al. (2023).[5] "Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines." Molecules. Link

  • Ibrahim, H., et al. (2025).[6] "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)." Molecules. Link

Sources

Publish Comparison Guide: Selectivity & Cross-Reactivity Profiling of Pyrazolo[4,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for medicinal chemists and pharmacologists. It treats 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine not merely as a catalog chemical, but as a critical pharmacophore precursor used to generate ATP-competitive kinase inhibitors.

The "Cross-Reactivity" analysis focuses on the biological selectivity profiles of inhibitors derived from this scaffold, comparing them against the isomeric pyrazolo[3,4-b]pyridine alternative.

Subject: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1 / Derivative Precursor) Function: Privileged Scaffold for Type I Kinase Inhibitors (c-Met, CDK8, GSK-3) Alternative: Pyrazolo[3,4-b]pyridine (Isomeric Scaffold)

Executive Summary: The Scaffold Advantage

In fragment-based drug discovery (FBDD), the 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine core serves as a high-value electrophilic template. Unlike its more common isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] orientation offers a distinct vector for substituent growth, often resulting in superior selectivity profiles for specific kinases like c-Met and CDK8 by avoiding steric clashes in the ATP-binding pocket that plague the [3,4-b] series.

This guide details the protocols to validate the cross-reactivity (off-target kinase activity) of libraries generated from this core.

Comparative Snapshot: [4,3-b] vs. [3,4-b] Scaffolds
FeaturePyrazolo[4,3-b]pyridine (User Topic)Pyrazolo[3,4-b]pyridine (Alternative)
Primary Targets c-Met, CDK8, GSK-3

, TRK
PIM-1, MNK1/2, FGFR, VEGFR
Binding Mode Type I (ATP-competitive); often U-shapedType I; often planar/linear
Selectivity Risk Moderate cross-reactivity with CDK2High cross-reactivity with VEGFR2
Synthetic Utility C-5 (

) & C-3 (Reductive amination)
C-4 (

) & C-3 (Acylation)
Solubility Moderate (Lipophilic)Low to Moderate

Mechanism of Action & Cross-Reactivity Logic

The "3-Amino" Activation

The nitro group in the title compound is rarely the active pharmacophore. It is a "masked" amine.

  • Reduction: The 3-nitro group is reduced to a 3-amino group.

  • Hinge Binding: This 3-amino group, along with the pyridine nitrogen, forms the critical donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met1160 in c-Met).

The Cross-Reactivity Problem

Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), inhibitors derived from this scaffold risk "pan-assay" activity.

  • Primary Off-Target: GSK-3

    
      (Glycogen Synthase Kinase 3 Beta). The [4,3-b] core mimics the adenine ring of ATP so closely that without bulky substituents at the 5-position, it potently inhibits GSK-3
    
    
    
    .
  • Secondary Off-Target: CDK2 (Cyclin-Dependent Kinase 2).

Signaling Pathway & Interference Diagram

The following diagram illustrates how a derivative of this scaffold (Compound X) is intended to hit Target A (c-Met) but may cross-react with Target B (GSK-3


), leading to unintended phenotypes.

CrossReactivity Scaffold 5-Chloro-3-nitro- pyrazolo[4,3-b]pyridine Intermediate 3-Amino-5-chloro- Derivative Scaffold->Intermediate 1. Reduction (Fe/NH4Cl) Inhibitor Final Inhibitor (R-Group Optimized) Intermediate->Inhibitor 2. Suzuki Coupling (C-5) 3. Amide Coupling (N-3) Target Target: c-Met (Tumor Suppression) Inhibitor->Target High Affinity (nM) OffTarget1 Off-Target: GSK-3β (Wnt Activation) Inhibitor->OffTarget1 Cross-Reaction (Risk if C-5 small) OffTarget2 Off-Target: CDK2 (Cell Cycle Arrest) Inhibitor->OffTarget2 Cross-Reaction (Hinge Mimicry)

Caption: Synthesis flow from the nitro-scaffold to active inhibitor, highlighting potential off-target cross-reactivity pathways.

Experimental Protocols: Validating Selectivity

To objectively prove the performance of a library built on this scaffold, you must run a Self-Validating Selectivity Screen .

Protocol A: Chemical Derivatization (Preparation for Screening)

Objective: Convert the nitro-scaffold into a testable amine-derivative. Rationale: The nitro compound itself is inactive against kinases.

  • Dissolution: Dissolve 1.0 eq of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine in EtOH/H2O (4:1).

  • Reduction: Add 5.0 eq Fe powder and 5.0 eq NH4Cl. Reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Filtration: Filter hot through Celite to remove iron residues.

  • Isolation: Concentrate and recrystallize. This yields the 3-amino-5-chloro core.

  • Library Generation: Perform Suzuki-Miyaura coupling at the 5-chloro position with various aryl-boronic acids to create a mini-library for testing.

Protocol B: The "Gold Standard" Cross-Reactivity Screen (Kinase Panel)

Objective: Quantify the Selectivity Score (S-score) of the derivatives.

Methodology: Radiometric HotSpot™ Assay or KINOMEscan (Competition Binding).

  • Panel Selection: Select a panel of 50 representative kinases.

    • Mandatory Inclusions: c-Met, VEGFR2, GSK-3

      
      , CDK2, PIM-1, MNK1.
      
  • Concentration: Screen compounds at 1

    
    M  and 10 
    
    
    
    M
    .
  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Hit Criteria: Any kinase inhibited >50% is a "Hit".

  • Metric Calculation (Selectivity Score):

    
    
    
    • Target: An S(35) score < 0.1 indicates a highly selective compound.

Protocol C: Cellular Cross-Reactivity (Western Blot)

Objective: Confirm that off-target enzymatic inhibition translates to cellular signaling interference.

  • Cell Line: HepG2 (High c-Met) or MCF-7.

  • Treatment: Treat cells with Inhibitor (IC50 x 10) for 6 hours.

  • Lysis & Blotting:

    • Primary Probe: p-c-Met (Tyr1234/1235) - Efficacy Marker.

    • Off-Target Probe: p-GSK-3

      
       (Ser9) or 
      
      
      
      -Catenin levels.
  • Validation:

    • Success: Reduction in p-c-Met without significant accumulation of

      
      -Catenin (which would indicate GSK-3
      
      
      
      inhibition).

Experimental Workflow Diagram

This workflow ensures that "false positives" (promiscuous inhibitors) are eliminated early in the development cycle.

Workflow Start Start: 5-Chloro-3-nitro- pyrazolo[4,3-b]pyridine Step1 Step 1: Synthesis of 3-Amino Derivatives Start->Step1 Step2 Step 2: Enzymatic Screen (10 µM Single Point) Step1->Step2 Decision1 >50% Inhibition of Target? Step2->Decision1 Step3 Step 3: Kd Determination (Dose-Response) Decision1->Step3 Yes Fail Discard: Promiscuous Binder Decision1->Fail No Step4 Step 4: Cross-Reactivity Panel (Selectivity Score) Step3->Step4 Decision2 S(35) Score < 0.1? Step4->Decision2 Decision2->Fail No Pass Lead Candidate: Selective Inhibitor Decision2->Pass Yes

Caption: Decision tree for evaluating inhibitors derived from the pyrazolo[4,3-b]pyridine scaffold.

References

  • Review of Scaffold Utility

    • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Selectivity in c-Met Inhibitors

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • GSK-3 Selectivity Criterion

    • Title: Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies.
    • Source: PubMed.
    • URL:[Link]

  • Synthesis Protocol (Intermediate)

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.

    • Source: Molecules (MDPI).
    • URL:[Link]

establishing the purity of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Assay Biologists, and CMC Leads Subject: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1)[1]

Introduction: The Purity Paradox in Heterocyclic Scaffolds

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, GSK-3


) and a potential fragment for Fragment-Based Drug Discovery (FBDD). Its structure features two highly reactive handles: a nitro group at C3 and a chlorine atom at C5.

While chemically advantageous, these features create a "Purity Paradox" for biological assays. The very reactivity that makes it a good scaffold also makes it prone to generating biologically interfering impurities. Standard purity assessments (>95% by HPLC-UV) are often insufficient because specific trace impurities—such as unreacted chloronitropyridines or regioisomers—can act as Pan-Assay Interference Compounds (PAINS), causing redox cycling or covalent modification of assay proteins.

This guide objectively compares analytical methodologies to establish a "Biologically Qualified" purity standard for this compound.

The Impurity Landscape: What Are We Fighting?

Before selecting a method, we must define the critical impurities associated with the synthesis of this scaffold (typically via 2,6-dichloro-3-nitropyridine and hydrazine).

Impurity TypeSpecific CandidateBiological RiskDetection Challenge
Regioisomer 1H-pyrazolo[3,4-b]pyridine isomerHigh: Different binding mode; potential off-target activity.High: Co-elutes with product in standard C18 gradients.
Starting Material 2,6-Dichloro-3-nitropyridineSevere: Highly electrophilic; covalent modification of cysteines in enzymes.Medium: Distinct UV profile, but may ionize poorly in ESI+.
Hydrolysis Product 5-Hydroxy-3-nitro-1H-pyrazolo[4,3-b]pyridineMedium: Loss of potency; potential aggregation.Low: Shifts retention time significantly.
Reduction Product 3-Amino derivativeHigh: Fluorescence interference in FRET/FP assays.Medium: Spontaneous reduction in DMSO stocks.
Visualizing the Formation Pathways

ImpurityPathways SM 2,6-Dichloro-3- nitropyridine Target TARGET: 5-Chloro-3-nitro- 1H-pyrazolo[4,3-b]pyridine SM->Target Cyclization (Desired) Regio IMPURITY A: [3,4-b] Regioisomer SM->Regio Wrong N-attack Hydrazine Hydrazine Hydrazine->SM Reagent Hydrolysis IMPURITY B: 5-Hydroxy derivative Target->Hydrolysis Moisture/Base Redox BIO-INTERFERENCE: Nitro Radical Anion Target->Redox Cell Reductases (Assay Artifact)

Figure 1: Chemical pathways leading to critical impurities and biological interference.

Comparative Analysis of Detection Methods

To qualify this material for biological assays, we compared three primary methodologies.

Method A: HPLC-UV (Standard QC)
  • Protocol: C18 Column, Water/Acetonitrile gradient, 254 nm detection.

  • Verdict: Insufficient for Bioassays.

  • Data Support: While HPLC-UV easily detects the main peak, it often fails to resolve the [3,4-b] regioisomer, which may differ in retention time by only 0.2–0.5 minutes. Furthermore, it cannot quantify inorganic salts or residual solvents (DMSO, water) which affect the molarity of the final dose.

Method B: LC-MS/MS (High Sensitivity)
  • Protocol: ESI+ and ESI- modes, Single Ion Monitoring (SIM) for m/z 199/201 (Cl isotope pattern).

  • Verdict: Essential for Trace Toxicants.

  • Data Support: LC-MS is the only method capable of detecting trace amounts (<0.1%) of the starting material (2,6-dichloro-3-nitropyridine), which is a potent electrophile. However, ionization efficiency varies; the nitro group often suppresses ionization in positive mode, requiring negative mode confirmation.

Method C: qNMR (Absolute Quantification)
  • Protocol: 400 MHz 1H NMR with internal standard (e.g., Maleic Acid or TCNB).

  • Verdict: The Gold Standard for Potency.

  • Data Support: qNMR provides an absolute weight-to-weight purity. If your HPLC says "99% pure" but the sample contains 10% water/salts, your biological IC50 will be off by 10%. qNMR corrects this.

Summary Comparison Table
FeatureHPLC-UV (254 nm)LC-MS (ESI+/-)qNMR (1H)
Primary Utility Routine batch checksTrace impurity IDAbsolute content (Potency)
Regioisomer Resolution Poor to ModerateHigh (if MS/MS used)High (distinct chemical shifts)
Limit of Detection ~0.1%<0.01%~1.0%
Blind Spots Non-chromophores, co-elutersIon suppressionTrace impurities <1%
Bioassay Suitability Low High (for toxicity) High (for dosing)

Recommended Workflow: The "Bio-Qualified" System

For this specific nitro-heterocycle, a single method is unsafe. We recommend a "Dual-Gate" workflow combining LC-MS (for identity/toxicity) and qNMR (for dosing accuracy).

Analytical Decision Matrix

DecisionTree Start Crude Material LCMS Step 1: LC-MS (ESI+/-) Check for MW 198/200 Start->LCMS RegioCheck Is Regioisomer > 1%? LCMS->RegioCheck Purify Flash Chromatography (DCM:MeOH) RegioCheck->Purify Yes SMCheck Is Starting Material Present? RegioCheck->SMCheck No Purify->LCMS qNMR Step 2: qNMR Determine wt% Purity SMCheck->qNMR No Reject REJECT / RE-PURIFY SMCheck->Reject Yes (Toxic) Release RELEASE FOR BIOASSAY qNMR->Release >95% wt/wt qNMR->Reject <95% wt/wt

Figure 2: The "Dual-Gate" workflow for qualifying nitro-heterocycles.

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS Separation

Objective: Resolve the [4,3-b] target from the [3,4-b] regioisomer.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm). Note: The CSH (Charged Surface Hybrid) particle is superior for basic heterocycles.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Hold 5% B for 1 min; 5% to 60% B over 20 min. (Slow gradient is critical for isomer separation).

  • Detection: UV at 254 nm and 280 nm; MS in ESI+ (scan 100-500 m/z).

  • Criteria: Target peak must be >98% area; no single impurity >0.5% with m/z corresponding to starting material.

Protocol 2: Absolute qNMR

Objective: Determine exact mass content for IC50 calculations.

  • Solvent: DMSO-d6 (matches bioassay stock solvent).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (high purity trace-cert).

  • Procedure:

    • Weigh ~10 mg of sample and ~5 mg of IS (precision +/- 0.01 mg).

    • Dissolve completely in 600 µL DMSO-d6.

    • Acquire 1H NMR with D1 (relaxation delay) = 30s (essential for complete relaxation of nitro-aromatic protons).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std)
    

Biological Context: The Nitro Warning

Researchers must be aware that even 99.9% pure 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine can generate artifacts in cellular assays.

  • Redox Cycling: In cells, nitroreductases can reduce the -NO2 group to a radical anion. This reacts with oxygen to form Superoxide (

    
    ), causing cytotoxicity unrelated to target inhibition.
    
    • Control: Always run a "no-target" cytotoxicity counter-screen (e.g., HepG2 cells).

  • Fluorescence Quenching: The nitro group is a strong fluorescence quencher.[2] If the compound binds to a fluorophore-labeled protein, it may reduce signal intensity, mimicking inhibition (False Positive).[3]

    • Control: Use Red-shifted dyes (e.g., Alexa 647) or TR-FRET to minimize interference.

References

  • Regioselectivity in Pyrazolopyridine Synthesis: BenchChem Technical Support. "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." (2025).[3][4] Link

  • Purity Requirements for Bioassays: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • Nitro Compound Interference: Turek-Etienne, T. C., et al. "Evaluation of fluorescent compound interference in 4 fluorescence polarization assays." Journal of Biomolecular Screening, 8(2), 176-184 (2003). Link

  • Redox Cycling Mechanism: López-Alarcón, C., et al.[5] "Assessment of the redox cycling properties of nitrocompounds." Free Radical Biology and Medicine, 53, S153 (2012).[6] Link

  • qNMR vs HPLC Comparison: Potangale, C. N., & Pardeshi, S. K. "Quantification of drugs by proton NMR incorporated internal standard method." Eurasian Journal of Analytical Chemistry, 9(1), 1-7 (2014). Link

Sources

Safety Operating Guide

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Disposal of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

As drug development pipelines increasingly explore complex heterocyclic scaffolds, compounds like 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS: 2021203-20-1) have emerged as critical intermediates. Specifically, this compound is utilized in the synthesis of aza-indazole derivatives, which are actively investigated for the treatment of tendon and ligament injuries[1].

However, as a fine chemical intended strictly for professional laboratory use, it carries inherent risks that mandate specialized knowledge for safe handling and disposal[2]. This guide provides a self-validating framework for the operational safety and logistical disposal of this specific intermediate, ensuring environmental compliance and laboratory safety.

Chemical Hazard Profile & Causality

To design an effective disposal plan, one must first understand the structural causality behind the compound's hazards. The presence of both a nitro group and a chlorine atom on a pyrazolo-pyridine bicyclic system dictates its reactivity and waste classification.

Table 1: Structural Hazards and Logistical Implications

Chemical CharacteristicAssociated HazardOperational & Disposal ImplicationCausality / Rationale
Nitroaromatic Ring Potential thermal/shock sensitivity; acute toxicity.Segregate strictly from strong reducing agents.Nitro groups act as internal oxidants. Reactions with reducing agents can be highly exothermic[3].
Aryl Chloride Environmental toxicity; persistent organic pollutant risk.Must be routed to Halogenated Waste streams.Halogenated organics require high-temperature incineration to prevent the formation of polychlorinated dibenzodioxins (PCDDs)[2].
Pyrazolo-pyridine Core Skin/eye irritation; unknown systemic toxicity.Handle exclusively within a certified fume hood.Nitrogen-rich heterocycles often readily absorb through mucous membranes and require strict barrier protection.

Operational Safety & Disposal Workflows

The disposal of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine must be treated as a multi-stage logistical operation. Because this compound is often synthesized via the nitration of 5-chloro-1H-pyrazolo[3,4-b]pyridine using nitric and sulfuric acids[3], waste streams may also contain residual strong acids if not properly neutralized.

Protocol A: Routine Waste Segregation and Disposal

This protocol applies to the disposal of excess reagent, contaminated mother liquors, and used Personal Protective Equipment (PPE).

  • State Identification: Determine if the waste is solid (unreacted powder, contaminated weighing boats, gloves) or liquid (reaction solvents, extraction layers).

  • Liquid Waste Segregation (Halogenated):

    • Action: Pour liquid waste containing the compound into a designated, chemically compatible (e.g., HDPE) carboy labeled "Halogenated Organic Waste."

    • Causality: The covalent chlorine atom means this waste cannot be mixed with standard non-halogenated solvents. Mixing them compromises the incineration facility's ability to manage halogen emissions, potentially violating environmental regulations.

  • Solid Waste Containment:

    • Action: Place solid waste in a puncture-resistant, sealable bag or container. Double-bagging is recommended for fine powders to prevent aerosolization during transit.

  • Labeling and EHS Transfer:

    • Action: Affix a hazardous waste tag detailing the exact chemical name (no abbreviations), CAS number (2021203-20-1), and the primary hazards (Toxic, Halogenated). Transfer to Environmental Health and Safety (EHS) for high-temperature commercial incineration.

Protocol B: Solid Spill Containment and Decontamination

This protocol outlines the immediate response to a benchtop or floor spill of the solid intermediate.

  • Secure the Area: Immediately restrict access to the spill zone. Ensure the laboratory's HVAC/fume hood systems are operating optimally to capture any aerosolized particulates.

  • Don Appropriate PPE: Upgrade standard PPE to include a particulate-filtering facepiece (e.g., N95 or P100 respirator) if the spill is outside a ventilated enclosure, alongside heavy-duty nitrile gloves.

  • Wet-Wiping Technique:

    • Action: Do not dry sweep the powder. Lightly dampen absorbent pads with a compatible solvent (e.g., water or a mild alcohol, depending on solubility) and gently place them over the spill.

    • Causality: Dry sweeping generates airborne dust, drastically increasing the risk of inhalation exposure. Wetting the powder suppresses aerosolization.

  • Collection and Decontamination: Carefully fold the absorbent pads inward, capturing the powder. Place all cleanup materials into a solid hazardous waste container. Wash the spill surface with a detergent solution, followed by a water rinse, collecting all rinse water as hazardous waste.

Waste Management Decision Matrix

The following logic tree visualizes the standard operating procedure for routing 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine waste to its final destruction point.

G Start Waste Generation: 5-Chloro-3-nitro-1H- pyrazolo[4,3-b]pyridine Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) Decision->Liquid Liquid Bagging Seal in compatible secondary containment Solid->Bagging Carboy Transfer to Halogenated Solvent Carboy Liquid->Carboy Labeling Label: Hazardous Waste (Halogenated, Toxic) Bagging->Labeling Carboy->Labeling Incineration High-Temperature Incineration (EHS) Labeling->Incineration

Workflow for the segregation and disposal of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine waste.

References

  • Hoffman Fine Chemicals. "CAS RN 2021203-20-1 | 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine". hoffmanchemicals.com.
  • MolAid. "5-氯-1H-吡唑并[3,4-b]吡啶| 94220-45-8 - 摩熵化学MolAid". molaid.com.
  • Google Patents. "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries". google.com.

Sources

Personal protective equipment for handling 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safe handling, operational logistics, and disposal protocols for 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine .

Notice: As a specialized intermediate often used in kinase inhibitor discovery, specific toxicological data for this exact isomer is limited. This guide applies the Precautionary Principle , deriving safety protocols from its functional groups (nitro-heterocycle, halogenated pyridine) and structural analogs to ensure maximum personnel protection.

PART 1: IMMEDIATE ACTION CARD

Print and post this section at the point of use (fume hood/weighing station).

Compound Identity Critical Safety Data
Chemical Name 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
CAS Number 2021203-20-1 (Verify against specific vendor batch)
Formula / MW C₆H₃ClN₄O₂ / 198.57 g/mol
Physical State Solid (Typically off-white to yellow powder)
Core Hazards Warning: Potential Energetic (Nitro group).[1][2][3] Danger: Irritant/Bioactive. • H302: Harmful if swallowed.[1][3][4] • H315/H319: Causes skin/eye irritation.[4] • H335: May cause respiratory irritation.[2][4][5] • Unknown Bioactivity: Treat as a potent kinase inhibitor.
Emergency Skin: Wash with soap/water for 15 min.[2] Eyes: Rinse for 15 min.[2][4] Spill: Do NOT sweep (dust explosion risk). Wet wipe only.

PART 2: HAZARD ANALYSIS & SCIENTIFIC LOGIC

To handle this compound safely, one must understand why it poses a risk. The danger lies in the synergy of its functional groups:

  • The Nitro Group (-NO₂):

    • Risk: Energetic Instability. Nitro-substituted heterocycles can exhibit shock or thermal sensitivity. While pyrazolopyridines are generally stable, the introduction of a nitro group at the C3 position destabilizes the electron density.

    • Operational Implication: Avoid heating above 80°C without DSC (Differential Scanning Calorimetry) validation. Do not grind in a dry ball mill.

  • The Pyrazolo[4,3-b]pyridine Core:

    • Risk: Bioactivity. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a template for ATP-competitive kinase inhibitors (e.g., targeting CDK, JNK, or GSK3 pathways).

    • Operational Implication: Assume the compound is a cell-permeable, biologically active agent. Standard "dust masks" are insufficient; HEPA filtration is mandatory.

  • The 5-Chloro Substituent:

    • Risk: Chemical Reactivity. The chlorine atom activates the ring for nucleophilic aromatic substitution (

      
      ), making it corrosive to mucous membranes and potentially reactive with nucleophilic proteins in the skin.
      

PART 3: PPE & ENGINEERING CONTROLS MATRIX

Do not rely on generic lab safety. Use this tiered matrix based on operation scale.

Operation Engineering Controls Hand Protection Body/Eye Protection
Weighing (<100 mg) Class II Biosafety Cabinet (BSC) or Vented Balance Enclosure.Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (4 mil)Lab coat, Safety Glasses with side shields.
Synthesis / Scale-up (>100 mg) Chemical Fume Hood (Face velocity >100 fpm).High-Breakthrough: Inner: Nitrile Outer: Laminate (Silver Shield) or 8-mil Nitrile.Tyvek® sleeves or disposable gown over lab coat. Goggles required.
Spill Cleanup Isolate area. Use portable HEPA vacuum if available.Double Gloving: Change outer glove immediately upon contact.Full Tyvek suit + P100 Respirator (if outside hood).

Scientific Rationale for Glove Choice: Nitrogen-rich heterocycles can permeate thin nitrile rubber. For prolonged handling (scale-up), Laminate (Silver Shield) gloves offer the broadest permeation resistance against the organic solvents (e.g., DMF, DMSO) likely used to dissolve this lipophilic compound.

PART 4: OPERATIONAL PROTOCOLS

A. Solubilization & Handling
  • Solvent Compatibility: Soluble in DMSO and DMF. Sparingly soluble in Dichloromethane (DCM).

  • Protocol:

    • Anti-Static Measure: Use an anti-static gun on the weighing boat before dispensing. Nitro compounds can be statically charged, leading to powder scattering.

    • Tool Selection: Use PTFE (Teflon) coated spatulas . Avoid metal-on-metal friction to mitigate any theoretical shock sensitivity associated with the nitro group.

    • Dissolution: Add solvent slowly down the side of the vial. Do not sonicate sealed vials for extended periods (heat generation risk).

B. Reaction Setup (Thermal Safety)
  • Temperature Limit: Do not heat neat (dry) solid >50°C. In solution, maintain <100°C unless thermal stability is proven.

  • Atmosphere: Run all reactions under inert atmosphere (Argon/Nitrogen). The electron-deficient ring is susceptible to oxidation or hydrolysis under harsh conditions.

C. Waste Disposal & Decontamination
  • Quenching: If the compound is in a reactive mixture, quench with saturated Ammonium Chloride (

    
    ) or water before disposal.
    
  • Waste Stream:

    • Solid Waste: Label as "Toxic Solid - Nitrogen Heterocycle."

    • Liquid Waste: Segregate into "Halogenated Organic" (due to Chloro group) or "Non-Halogenated" depending on the solvent.

  • Decontamination Solution: 10% Bleach (Sodium Hypochlorite) is NOT recommended for nitrogen-rich heterocycles as it can form chloramines.

    • Recommended Decon: Use a surfactant-based cleaner (e.g., Alconox) followed by a wipe-down with 70% Ethanol.

PART 5: VISUALIZATION (Workflow Logic)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" decision points based on scale and state.

G Start Start: Handling 5-Cl-3-NO2-Pyrazolopyridine Assess Assess Quantity & State Start->Assess SmallScale < 100 mg (Solid) Assess->SmallScale Analytical Use LargeScale > 100 mg or Solution Assess->LargeScale Synthesis/Prep PPE_Std PPE: Double Nitrile Gloves Standard Lab Coat Vented Balance Enclosure SmallScale->PPE_Std PPE_High PPE: Laminate Gloves Tyvek Sleeves + Goggles Fume Hood LargeScale->PPE_High Dissolve Solubilization (DMSO/DMF) PPE_Std->Dissolve PPE_High->Dissolve HeatCheck Heating Required? Dissolve->HeatCheck SafeHeat Limit < 80°C Inert Atmosphere HeatCheck->SafeHeat No / Mild Heat StopHeat STOP: DSC Check Required Explosion Risk HeatCheck->StopHeat High Heat (>80°C) Disposal Disposal: Segregate Halogenated Waste No Bleach Decon SafeHeat->Disposal StopHeat->Disposal

Caption: Operational logic flow for assessing risk based on scale and thermal requirements. Note the critical stop-point for high-temperature operations.

REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135483984 (Parent Structure: 5-Chloro-1H-pyrazolo[4,3-b]pyridine). Retrieved from [Link]

  • Hoffman Fine Chemicals. Product Detail: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine (CAS 2021203-20-1).[6] (Reference for CAS identity and availability).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. (Guidance on nitro-functionalized intermediates). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.